Methyl 5-bromo-2-chlorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGGQQIXPPXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357071 | |
| Record name | methyl 5-bromo-2-chlorobenzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251085-87-7 | |
| Record name | Methyl 5-bromo-2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251085-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromo-2-chlorobenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-bromo-2-chloro-, methyl ester | |
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Foundational & Exploratory
The Organic Chemist's Guide to Methyl 5-bromo-2-chlorobenzoate: Synthesis, Reactivity, and Application in Modern Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Dihalogenated Building Block
In the intricate tapestry of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-chlorobenzoate (CAS No. 251085-87-7), a seemingly unassuming dihalogenated aromatic ester, represents a quintessential example of a versatile building block, strategically poised for sequential and site-selective functionalization. Its true value is not merely in the atoms it comprises, but in the latent reactivity it holds—a differential reactivity between its bromine and chlorine substituents that unlocks a world of synthetic possibilities. This guide, intended for the discerning researcher and process chemist, moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this reagent's synthesis, core reactivity, and its pivotal role in the synthesis of next-generation therapeutics, most notably the SGLT2 inhibitors. Herein, we explore the "why" behind the "how," offering field-proven insights to empower your next synthetic endeavor.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any synthetic protocol. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 251085-87-7 | [1][2] |
| Molecular Formula | C₈H₆BrClO₂ | [1][2] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | White to yellow solid or liquid | [3][4] |
| Melting Point | 43-44 °C | [3] |
| Boiling Point | 276.0 ± 20.0 °C (Predicted) | [3] |
| Density | 1.604 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | |
| InChI Key | DOVGGQQIXPPXDC-UHFFFAOYSA-N | [4] |
Section 2: Synthesis and Mechanistic Insight
The primary and most direct route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid. This precursor is itself synthesized via electrophilic bromination of 2-chlorobenzoic acid.
Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid
The regioselectivity of the bromination of 2-chlorobenzoic acid is a critical consideration. The chloro and carboxylic acid groups are both deactivating and ortho-, para-directing. The incoming electrophile is directed to the positions ortho and para to the activating group, and meta to the deactivating group. In this case, the chlorine atom's directing effect leads to bromination primarily at the 5-position (para to the chlorine).
A high-yield, selective protocol involves the use of N-Bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. The addition of a sulfur-containing catalyst, such as sodium sulfide or sodium sulfite, has been shown to inhibit the formation of the 4-bromo isomer, enhancing the purity of the desired 5-bromo product[5].
Exemplary Protocol for 5-Bromo-2-chlorobenzoic Acid Synthesis[5]:
-
To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g, 0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g, 0.012 mol).
-
Stir the mixture at 30 °C for 20 minutes until the solution becomes clear.
-
Add N-bromosuccinimide (5.334 g, 0.03 mol) in portions.
-
Continue the reaction at 30 °C for 10 minutes.
-
Slowly pour the reaction mixture into an 80 mL ice-water bath to precipitate the crude product.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a mixture of methanol (24 mL) and water (36 mL) to yield the purified product.
Fischer Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a classic Fischer-Speier esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol.
Self-Validating Protocol for this compound Synthesis[5][6]:
-
Rationale: This protocol utilizes a large excess of methanol to drive the equilibrium towards the product, a common strategy in Fischer esterifications. Sulfuric acid serves as the essential catalyst. The workup is designed to remove the acid catalyst and unreacted carboxylic acid.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and catalyst, and finally with brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Section 3: Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 7.83 (d, J = 2.4 Hz, 1H): This signal corresponds to the proton at the C6 position. It appears as a doublet due to coupling with the proton at C4.
-
δ 7.50 (dd, J = 8.7, 2.4 Hz, 1H): This signal is from the proton at the C4 position, appearing as a doublet of doublets due to coupling with the protons at C3 and C6.
-
δ 7.35 (d, J = 8.7 Hz, 1H): This doublet corresponds to the proton at the C3 position, coupled to the proton at C4.
-
δ 3.92 (s, 3H): This singlet represents the three protons of the methyl ester group.
¹³C NMR (101 MHz, CDCl₃):
-
δ 165.5 (C=O): The carbonyl carbon of the ester.
-
δ 135.8 (C-Br): The aromatic carbon attached to the bromine.
-
δ 134.1 (C-Cl): The aromatic carbon attached to the chlorine.
-
δ 132.5 (CH): Aromatic methine carbon.
-
δ 131.0 (CH): Aromatic methine carbon.
-
δ 129.0 (C): Quaternary aromatic carbon.
-
δ 119.5 (C): Quaternary aromatic carbon.
-
δ 52.8 (OCH₃): The carbon of the methyl ester group.
Section 4: Synthetic Utility in Drug Discovery
The strategic placement of two different halogen atoms and an ester functional group makes this compound a powerful intermediate in medicinal chemistry. Its most notable application is as a key building block in the synthesis of SGLT2 inhibitors.
Role as a Precursor to SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, are a class of oral anti-diabetic drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine[7][8]. The core of these molecules often features a C-aryl glucoside moiety. The synthesis of the complex aryl portion frequently starts from 5-bromo-2-chlorobenzoic acid or its derivatives[7][9].
The common synthetic strategy involves a Friedel-Crafts acylation reaction. The carboxylic acid is first converted to the more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride[10][11]. This acyl chloride then reacts with an electron-rich aromatic ring (like phenetole) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄) to form a diaryl ketone[10][11][12]. This ketone is a key intermediate that is further elaborated to construct the final drug molecule.
While the acid chloride is the more common reactive partner, this compound could potentially be used in a Friedel-Crafts reaction under forcing conditions, or more practically, be hydrolyzed back to the carboxylic acid in situ before conversion to the acyl chloride.
Differential Reactivity: The Power of Two Halogens
The presence of both bromine and chlorine on the aromatic ring is the most synthetically valuable feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This differential reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations[13].
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation[4][12][14]. It is highly plausible to selectively couple an aryl or vinyl boronic acid at the C5-bromo position of this compound, leaving the C2-chloro position available for a second, different coupling reaction under more forcing conditions, or for other nucleophilic aromatic substitution reactions.
Exemplary Protocol for Selective Suzuki-Miyaura Coupling (Adapted from similar substrates)[10]:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1, 10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is typically worked up by extraction with an organic solvent (e.g., ethyl acetate), washed, dried, and the product is isolated by column chromatography.
Section 5: Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4].
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, well-ventilated place[3].
-
Section 6: Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block offering a gateway to complex molecular targets. Its primary utility stems from its role as a precursor in the synthesis of important pharmaceuticals like SGLT2 inhibitors, where it enables the construction of the core diaryl C-glucoside structure. Furthermore, the differential reactivity of its bromine and chlorine substituents opens up possibilities for sequential, site-selective cross-coupling reactions, making it a valuable tool for building molecular diversity in drug discovery programs. A firm grasp of its synthesis, reactivity, and the mechanistic principles that govern its transformations empowers chemists to leverage this versatile reagent to its full potential, accelerating the path from concept to clinical candidate.
References
- 1. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 3. This compound | 251085-87-7 [chemicalbook.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. Strawberry - Wikipedia [en.wikipedia.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. rsc.org [rsc.org]
- 9. data.epo.org [data.epo.org]
- 10. rsc.org [rsc.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Identifying a Key Building Block in Modern Pharmaceutical Synthesis
Methyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that has emerged as a critical intermediate in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth analysis of its physical and chemical properties, validated synthetic protocols, and its pivotal role in the synthesis of next-generation pharmaceuticals, tailored for researchers, chemists, and professionals in drug development. Understanding the nuances of this compound is essential for its effective utilization in the synthesis of high-value active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is fundamental to its application in research and manufacturing. The properties of this compound are summarized below, providing a foundational dataset for laboratory and process chemistry.
Core Properties
A compilation of essential physical and chemical data for this compound is presented in Table 1. This data is crucial for reaction planning, safety assessments, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 251085-87-7 | [1] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Melting Point | 43-44 °C | |
| Boiling Point | 276 °C | |
| Density | 1.604 g/cm³ | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and ethanol. | |
| Storage | Store at room temperature in a dry, sealed container. | [1][2] |
Structural Representation
The chemical structure of this compound is foundational to understanding its reactivity and function.
Caption: Chemical structure of this compound.
Spectroscopic Analysis (Predicted)
While comprehensive, publicly available experimental spectra for this compound (CAS 251085-87-7) are limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. Several chemical suppliers, such as Ambeed and Pharmaffiliates, may provide analytical data upon request.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. A singlet integrating to three protons would appear further upfield (around δ 3.9 ppm), corresponding to the methyl ester group.
-
¹³C NMR: The carbon NMR spectrum would display eight signals. The carbonyl carbon of the ester would be the most downfield signal (around δ 165 ppm). Six signals would be present in the aromatic region (δ 120-140 ppm), and one signal for the methyl carbon would be upfield (around δ 52 ppm).
-
FTIR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band from the ester group around 1720-1740 cm⁻¹. C-H stretching from the aromatic ring and methyl group would appear around 2900-3100 cm⁻¹. The C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion and fragments containing these halogens.
Synthesis and Chemical Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This transformation is a standard esterification reaction, often catalyzed by acid.
Experimental Protocol: Fischer Esterification
This protocol describes a reliable method for the synthesis of this compound.
Objective: To synthesize this compound via Fischer esterification of 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-bromo-2-chlorobenzoic acid (1 equivalent)
-
Methanol (excess, as solvent and reactant)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-chlorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity solid.
Caption: General workflow for the synthesis of this compound.
Reactivity Profile
The chemical behavior of this compound is dictated by its three key functional groups: the methyl ester, the chloro substituent, and the bromo substituent.
-
Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be a site for transesterification or reduction to an alcohol.
-
Halogen Atoms: The bromine and chlorine atoms deactivate the aromatic ring towards electrophilic substitution. However, they are key handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug synthesis for creating carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective coupling reactions.
Application in Drug Development: A Cornerstone for SGLT2 Inhibitors
The primary and most significant application of this compound is as a key starting material in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter-2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes, and increasingly, heart failure and chronic kidney disease.
The synthesis of Dapagliflozin involves coupling the aromatic core, derived from 5-bromo-2-chlorobenzoic acid, with a protected glucose derivative. The ester form, this compound, is often used in these multi-step synthetic routes.
Caption: Simplified role of the title compound in Dapagliflozin synthesis.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Classification: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
-
Storage and Stability: Store in a tightly closed container in a dry and well-ventilated place. The compound is stable under normal conditions. Avoid heat, flames, and strong oxidizing agents.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable building block. Its crucial role in the synthesis of vital medicines like Dapagliflozin underscores its importance to the drug development community. This guide provides the foundational knowledge required for scientists and researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors, paving the way for future discoveries.
References
An In-Depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-chlorobenzoate, a key chemical intermediate with significant applications in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols. The information presented herein is curated to provide not only factual data but also practical insights grounded in scientific principles.
Introduction
This compound is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom on the benzene ring, imparts specific reactivity that is leveraged in the construction of complex molecular architectures. Notably, this compound is a crucial intermediate in the synthesis of several modern pharmaceuticals, including SGLT2 inhibitors used in the treatment of type 2 diabetes, such as Dapagliflozin and Empagliflozin[1][2]. Understanding the fundamental properties and chemistry of this compound is therefore of paramount importance for scientists working in medicinal chemistry and process development.
Molecular Structure and Physicochemical Properties
The structural and physical properties of a molecule are foundational to its chemical behavior and application. This section details the key characteristics of this compound.
Molecular Structure
The molecular structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a bromine atom at position 5, and a methyl ester group at position 1.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [3][4] |
| Molecular Weight | 249.49 g/mol | [3][4] |
| CAS Number | 251085-87-7 | [3][4][5][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 39.0-43.0 °C | |
| Boiling Point | 276.0 ± 20.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 120.7 ± 21.8 °C | |
| Solubility | Soluble in methanol |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The parent acid can be synthesized via the bromination of 2-chlorobenzoic acid.
Synthesis of 5-bromo-2-chlorobenzoic acid
A common method for the synthesis of 5-bromo-2-chlorobenzoic acid involves the electrophilic bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a strong acid medium like sulfuric acid[7]. The addition of a catalyst such as sodium sulfide has been shown to improve the selectivity of the reaction, inhibiting the formation of the 4-bromo isomer[7].
Experimental Protocol: High-Selectivity Bromination of 2-chlorobenzoic acid [7]
-
To a stirred solution of concentrated sulfuric acid, add 2-chlorobenzoic acid.
-
Add a catalytic amount of sodium sulfide and stir until the solution is homogeneous.
-
Slowly add N-bromosuccinimide to the reaction mixture, maintaining the temperature between 10-50 °C.
-
After the reaction is complete (monitored by TLC or HPLC), pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure 5-bromo-2-chlorobenzoic acid.
Esterification to this compound
The conversion of 5-bromo-2-chlorobenzoic acid to its methyl ester can be accomplished through several standard esterification methods. A straightforward and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
-
Suspend 5-bromo-2-chlorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the solution[8].
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a characteristic splitting pattern due to the coupling between the protons on the substituted benzene ring. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the methyl carbon of the ester (around 52 ppm), and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and ester substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong carbonyl (C=O) stretching band from the ester group, typically in the region of 1720-1740 cm⁻¹.
-
C-O stretching bands from the ester group.
-
C-H stretching and bending vibrations from the aromatic ring and the methyl group.
-
C-Cl and C-Br stretching vibrations in the fingerprint region.
An ATR-IR spectrum for the isomeric Methyl 2-bromo-5-chlorobenzoate is available on PubChem, which can serve as a reference[9].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate due to the differential reactivity of its halogen substituents and the presence of the ester functional group.
Key Reactions
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is more reactive than the chlorine atom at the 2-position in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction[10][11]. This allows for the selective introduction of aryl or heteroaryl groups at the 5-position, which is a key strategy in the synthesis of various pharmaceutical agents[11].
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the ester and halogen groups can activate the aromatic ring for nucleophilic aromatic substitution reactions under certain conditions.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions, providing a handle for further functionalization or for revealing the carboxylic acid moiety in a final drug molecule.
Application as a Pharmaceutical Intermediate
As previously mentioned, this compound is a key building block in the synthesis of SGLT2 inhibitors. The synthesis of Empagliflozin, for instance, utilizes 5-bromo-2-chlorobenzoic acid (the precursor to the methyl ester) as a starting material[12][13]. The synthetic route often involves a Friedel-Crafts acylation followed by reduction and subsequent coupling reactions[12][13]. Similarly, it is a precursor in some synthetic routes for Dapagliflozin[1][2].
Caption: Role of this compound in drug synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for the compound and its parent acid.
GHS Hazard Classification
While a specific GHS classification for this compound is not universally established, the parent acid, 5-bromo-2-chlorobenzoic acid, is classified as follows, and it is prudent to handle the ester with similar precautions:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [14][15]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood[5].
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[5].
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention[5][14]. If inhaled, move to fresh air[5][14]. If swallowed, wash out the mouth with water and seek medical attention[5].
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its well-defined structure and predictable reactivity make it an essential tool for the synthesis of complex molecules, most notably as a key building block for important antidiabetic drugs. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
- 1. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 2. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 6. This compound | 251085-87-7 [chemicalbook.com]
- 7. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 13. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Methyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a chlorine atom that influences the electronic properties of the benzene ring, makes it a versatile and highly valuable building block. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and critical applications, particularly in the development of novel therapeutics.
This compound is known by several synonyms, which are important to recognize when searching chemical databases and literature.
| Identifier | Value |
| Systematic Name | This compound |
| Synonyms | Benzoic acid, 5-bromo-2-chloro-, methyl ester; 5-Bromo-2-chlorobenzoic acid methyl ester; 2-Chloro-5-bromobenzoic acid methyl ester |
| CAS Number | 251085-87-7 |
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 43-44 °C | --INVALID-LINK-- |
| Boiling Point | 276 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane | --INVALID-LINK-- |
Synthesis and Purification
The primary route to this compound involves the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The synthesis of this precursor is a critical first step.
Synthesis of 5-Bromo-2-chlorobenzoic Acid
Several methods for the synthesis of 5-bromo-2-chlorobenzoic acid have been reported, each with its own advantages and considerations. A common and effective method involves the bromination of 2-chlorobenzoic acid.
Protocol: Bromination of 2-Chlorobenzoic Acid [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of a sulfur-containing salt with reducing properties, such as sodium sulfide, to inhibit the formation of the undesired 4-bromo isomer.
-
Bromination: Slowly add N-bromosuccinimide (NBS) to the reaction mixture while maintaining a controlled temperature, typically between 10-50 °C.
-
Quenching and Isolation: After the reaction is complete, pour the mixture into an ice-water bath to precipitate the crude 5-bromo-2-chlorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as methanol/water or acetic acid/water to yield high-purity 5-bromo-2-chlorobenzoic acid.[2]
Causality Behind Experimental Choices:
-
Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the brominating agent and activating the aromatic ring towards electrophilic substitution.
-
Inhibitor for Regioselectivity: The addition of a reducing agent like sodium sulfide helps to control the regioselectivity of the bromination, favoring the formation of the 5-bromo isomer over the 4-bromo isomer.[1] This is crucial for obtaining the desired product with high purity.
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for bromination reactions.
Esterification to this compound
The conversion of 5-bromo-2-chlorobenzoic acid to its methyl ester is typically achieved through Fischer esterification.
Protocol: Fischer Esterification of 5-Bromo-2-chlorobenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Self-Validating System:
The purity of the final product can be readily assessed by analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The presence of any starting material or byproducts can be quantified to ensure the reaction has gone to completion and the purification was effective.
Key Chemical Reactions and Mechanistic Insights
The utility of this compound as a synthetic intermediate stems from its reactivity, particularly at the C-Br bond, in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.[3][4] The reactivity difference between the C-Br and C-Cl bonds generally allows for selective coupling at the more reactive C-Br position.[5]
Typical Reaction Scheme:
Figure 1: Generalized Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.[6][7] this compound can be coupled with primary or secondary amines using a palladium catalyst and a suitable phosphine ligand.
Typical Reaction Scheme:
Figure 2: Generalized Buchwald-Hartwig Amination Reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Typical Reaction Scheme:
Figure 3: Generalized Sonogashira Coupling Reaction.
Applications in Drug Discovery and Development
This compound, and its parent acid, are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is their use in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[10][11][12]
Role in the Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin)
5-Bromo-2-chlorobenzoic acid is a key starting material for the synthesis of Dapagliflozin.[10] The synthesis involves several steps, including the formation of an amide, a Friedel-Crafts acylation, and subsequent coupling with a protected glucose derivative. The bromo and chloro substituents on the benzoic acid ring are essential for the final structure and activity of the drug.
Figure 4: Simplified Synthetic Pathway to Dapagliflozin.
The use of this compound in this context allows for modifications and the synthesis of analogs for structure-activity relationship (SAR) studies, aiding in the discovery of new and improved SGLT2 inhibitors.
Analytical Characterization
Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region would display a distinct splitting pattern corresponding to the three protons on the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound from its starting materials and any potential byproducts. A typical method for the precursor acid utilizes a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and to identify any volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Protocol: General HPLC Method Development
-
Column Selection: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective.
-
Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm) can be used.
-
Method Validation: The method should be validated for parameters such as linearity, precision, accuracy, and limit of detection to ensure reliable results.
Conclusion
This compound is a strategically important building block in modern organic synthesis, offering a versatile platform for the construction of complex molecules. Its well-defined reactivity in key cross-coupling reactions, coupled with its role as a crucial intermediate in the synthesis of high-value pharmaceuticals like SGLT2 inhibitors, underscores its significance for researchers and professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]
- 14. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR [m.chemicalbook.com]
- 15. 5-Bromo-2-chlorobenzoic acid | SIELC Technologies [sielc.com]
A Technical Guide to the Safe Handling of Methyl 5-bromo-2-chlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Compound Profile and Physicochemical Properties
Methyl 5-bromo-2-chlorobenzoate (CAS No. 251085-87-7) is a halogenated aromatic ester commonly utilized as a building block in organic synthesis.[1] Its utility in the development of novel pharmaceutical compounds and other complex molecules necessitates a thorough understanding of its chemical nature and associated hazards. The presence of bromine and chlorine atoms on the benzene ring, coupled with the methyl ester functional group, dictates its reactivity and toxicological profile. This guide provides a detailed framework for its safe handling, storage, and disposal, grounded in established safety principles and data.
A precise understanding of a compound's physical properties is fundamental to anticipating its behavior in a laboratory setting. For instance, its defined melting point indicates it is a solid at room temperature, which requires specific handling procedures to mitigate dust inhalation.[2][3] The relatively high boiling and flash points suggest a low risk of flammability under standard laboratory conditions, but these should not be disregarded, especially when heating.[2]
| Property | Value | Source |
| CAS Number | 251085-87-7 | [4] |
| Molecular Formula | C₈H₆BrClO₂ | [2][5] |
| Molecular Weight | 249.49 g/mol | [2][5] |
| Appearance | Solid | [3] |
| Melting Point | 43-44 °C | [2] |
| Boiling Point | 276 °C | [2] |
| Density | 1.604 g/cm³ | [2] |
| Flash Point | 120.7 °C | [2] |
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), this compound is considered harmful by inhalation, in contact with skin, and if swallowed.[4] While specific GHS classifications for this exact compound are not universally published, data from its parent compound, 5-bromo-2-chlorobenzoic acid, and closely related isomers, strongly indicate that it should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8] The causality for this is rooted in the nature of halogenated aromatic compounds, which can disrupt cellular membranes and provoke irritant responses.
The following classifications are based on the available data and are recommended for a conservative and safe approach to risk assessment.
| Hazard Class | GHS Code | Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | - | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [6][7][8] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [6][7][8] |
Key Precautionary Statements:
-
P261: Avoid breathing dust.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures. This approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.
-
Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, this is the most critical control point.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable, as it directly addresses the inhalation hazard posed by the solid dust or potential vapors.
-
-
Administrative Controls: These are procedural measures to reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SDS and this guide.[4]
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked and accessible only to authorized and trained personnel.
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. The choice of PPE must be based on a thorough risk assessment of the specific task being performed.
-
Eye and Face Protection: Tightly-fitting chemical safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the transfer of solutions or when handling larger quantities.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection: An approved mask or respirator should be used when handling the powder outside of a fume hood, which is strongly discouraged, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[4]
Caption: PPE selection workflow based on the experimental task.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring chemical stability.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment, including a designated waste container.
-
Don PPE: Put on all required PPE as determined by the risk assessment (see Section 4.0).
-
Transfer: When transferring the solid, use a spatula or scoop. Avoid actions that could generate dust, such as pouring quickly from a height.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a closed container, add the compound inside the hood, seal the container, and then weigh it externally.
-
Post-Handling: After use, securely close the primary container.[10]
-
Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory.[4]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[10][11]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][11][12]
-
Incompatibilities: Segregate from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions.[4][12] Store away from heat sources, flames, and sparks.[4]
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental release or exposure. All laboratory personnel must be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of significant exposure, seek prompt medical attention.[4]
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][11] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Spill Response
A calm and methodical response to a spill is essential to prevent further contamination or exposure.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. biosynth.com [biosynth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
solubility of Methyl 5-bromo-2-chlorobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 5-bromo-2-chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility and provides a detailed experimental protocol for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [2][3] |
| Molecular Weight | 249.49 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 276.0 ± 20.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| LogP | 3.10 | [2] |
The presence of both halogen atoms (bromine and chlorine) and a methyl ester functional group contributes to the molecule's overall polarity and its potential for intermolecular interactions with various solvents. The positive LogP value suggests a preference for lipophilic or organic environments over aqueous ones.[2]
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be predicted by considering its molecular structure and the properties of the solvent.
Based on its structure, this compound is expected to exhibit moderate to high solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. The ester group can act as a hydrogen bond acceptor, and the overall molecule has a significant dipole moment due to the electronegative halogen and oxygen atoms.
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility of this compound in a range of organic solvents. This method is adapted from established procedures for solubility testing of organic compounds.[6][7][8]
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Ensure that a visible amount of undissolved solid remains.
-
-
Equilibration :
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and stir using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation :
-
After equilibration, cease stirring and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
-
Sample Preparation :
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification :
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis :
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety Precautions
-
Handle this compound and all organic solvents in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[2][9][10]
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | Moderate to High | To be determined |
| Ethanol | Polar Protic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Dichloromethane | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Polar Aprotic | High | To be determined |
| Toluene | Nonpolar | Low to Moderate | To be determined |
| Hexane | Nonpolar | Low | To be determined |
The results can be interpreted in the context of the theoretical framework. For instance, a higher solubility in polar aprotic solvents would be consistent with the molecule's dipolar nature.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the outlined procedures, researchers, scientists, and drug development professionals can generate reliable solubility data to support their work in synthesis, purification, and formulation. A systematic approach to determining and understanding the solubility of this compound will facilitate its effective application in the advancement of chemical and pharmaceutical research.
References
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
understanding the IUPAC name Methyl 5-bromo-2-chlorobenzoate
An In-Depth Technical Guide to Methyl 5-bromo-2-chlorobenzoate
Abstract
This compound is a dihalogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its strategic substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, makes it a highly versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of pharmaceutical agents. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.
Introduction and Strategic Importance
In the landscape of synthetic chemistry, the utility of a building block is defined by its structural features and the subsequent chemical transformations it can undergo. This compound, with its distinct arrangement of functional groups, presents multiple reaction sites. The ester can be hydrolyzed or transformed, while the halogen atoms provide handles for cross-coupling reactions, nucleophilic aromatic substitution, or the formation of organometallic reagents.
The parent acid, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are prominent drugs for the management of type 2 diabetes.[1][2] The ester form, this compound, is often a key intermediate in these multi-step synthetic pathways, highlighting its significance in medicinal chemistry and process development.[3]
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its handling, storage, and application in synthesis. This compound is a solid at room temperature.[4] Key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 251085-87-7 | [4][5][6][7] |
| Molecular Formula | C₈H₆BrClO₂ | [4][5][8] |
| Molecular Weight | 249.49 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 43-44 °C | [5] |
| Boiling Point | 276 °C | [5] |
| Density | 1.604 g/cm³ | [5] |
| IUPAC Name | This compound | - |
| Synonyms | 5-Bromo-2-chlorobenzoic acid methyl ester; Benzoic acid, 5-bromo-2-chloro-, methyl ester | [5][7] |
The structure of the molecule dictates its reactivity. The electron-withdrawing nature of the chlorine atom, bromine atom, and the carbonyl group of the ester deactivates the aromatic ring towards electrophilic substitution, while activating it for potential nucleophilic aromatic substitution.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Pathways
The most direct and common laboratory-scale synthesis of this compound is through the esterification of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid. The parent acid itself is typically synthesized via the regioselective electrophilic bromination of 2-chlorobenzoic acid.[3][9]
Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid
The primary challenge in synthesizing the precursor is achieving the correct regioselectivity. The chloro group at C2 and the carboxyl group at C1 are both deactivating and meta-directing. However, the chloro group is an ortho, para-director. The directing effects compete, but bromination typically occurs para to the activating chloro group, at the C5 position. A common method involves using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3]
Esterification to this compound
The conversion of the carboxylic acid to the methyl ester is a standard transformation. The Fischer-Speier esterification is a cost-effective and reliable method, utilizing an excess of methanol as both solvent and reactant with a strong acid catalyst, such as sulfuric acid.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).[10]
Reagents & Equipment:
-
5-bromo-2-chlorobenzoic acid (1.0 eq)
-
Methanol (reagent grade, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chlorobenzoic acid.
-
Reagent Addition: Add methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This may cause the product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes or methanol/water mixture) to afford a pure, crystalline solid.
Self-Validation: The success of the synthesis is validated by characterization of the final product using methods like NMR, IR, and melting point analysis, which should match the data for the pure compound.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are paramount. The expected spectroscopic data provides a fingerprint for the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~7.4-7.8 ppm (m, 3H): Three aromatic protons, exhibiting coupling patterns (e.g., doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | ~52 ppm: Methyl ester carbon (-OCH₃). ~120-135 ppm: Aromatic carbons (CH and C-halogen). ~165 ppm: Ester carbonyl carbon (C=O). |
| IR Spectroscopy | ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2960 cm⁻¹: Aliphatic C-H stretch (methyl group). ~1720-1740 cm⁻¹: Strong C=O stretch (ester carbonyl). ~1200-1300 cm⁻¹: C-O stretch. |
| Mass Spec (EI) | M⁺ Cluster: A characteristic isotopic pattern for one bromine (M, M+2, ~1:1 ratio) and one chlorine (M, M+2, ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern. Fragment Ions: Loss of -OCH₃ (M-31) and -COOCH₃ (M-59). |
Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to its halogen substituents.
-
Suzuki and Stille Cross-Coupling: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position by reacting the compound with boronic acids (Suzuki) or organostannanes (Stille) to form new C-C bonds.
-
Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based functional groups, forming anilines or related structures.
-
Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions, which is a common step in multi-step syntheses.[1]
-
Reduction: The ester can be reduced to the corresponding primary alcohol (5-bromo-2-chlorophenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Reactivity and application pathways of the title compound.
Safety and Handling
As with any halogenated organic compound, proper safety protocols are essential.
-
Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[10] It is known to cause skin and serious eye irritation.[14][15]
-
Handling: Always handle this compound inside a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the synthesis of complex and medicinally important molecules. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and handling is crucial for leveraging its full potential in the advancement of drug discovery and materials science.
References
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 251085-87-7 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 11. METHYL 2-BROMO-5-CHLOROBENZOATE(27007-53-0) 1H NMR spectrum [chemicalbook.com]
- 12. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]
- 13. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 14. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. biosynth.com [biosynth.com]
- 17. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Methyl 2-Chloro-5-bromobenzoate
Introduction and Scope: Navigating Isomeric Specificity
Methyl 2-chloro-5-bromobenzoate (CAS No: 251085-87-7) is a halogenated aromatic ester of significant interest in modern synthetic chemistry, particularly within the pharmaceutical industry.[1][2] Its precisely substituted benzene ring serves as a versatile scaffold and a critical building block for complex molecular architectures. Notably, it is a key intermediate in the synthesis of several contemporary blockbuster drugs, including the SGLT2 inhibitor Empagliflozin, used in the management of type 2 diabetes.[3]
This guide provides an in-depth technical overview of Methyl 2-chloro-5-bromobenzoate, designed for researchers, chemists, and drug development professionals. It is crucial to distinguish this compound from its common isomer, Methyl 2-bromo-5-chlorobenzoate (CAS No: 27007-53-0).[4][5] While sharing the same molecular formula, the differential placement of the bromine and chlorine substituents dramatically alters the electronic and steric properties of the molecule, influencing its reactivity and suitability for specific synthetic pathways. This document will focus exclusively on the 2-chloro-5-bromo isomer, elucidating its core characteristics from synthesis to application.
Nomenclature and Structural Elucidation
Correctly identifying the target molecule is paramount for reproducible and successful synthesis. The structural and naming conventions are detailed below.
-
Systematic IUPAC Name: Methyl 5-bromo-2-chlorobenzoate
-
Common Synonyms: 2-Chloro-5-bromobenzoic acid methyl ester, Benzoic acid, 5-bromo-2-chloro-, methyl ester[1][3]
-
CAS Number: 251085-87-7[1]
-
Molecular Formula: C₈H₆BrClO₂[1]
-
Molecular Weight: 249.49 g/mol [1]
To prevent ambiguity, the structural differences between the target compound and its primary isomer are illustrated below.
Caption: Structural comparison of target compound and its isomer.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its handling, storage, and application in experimental work. The key properties of Methyl 2-chloro-5-bromobenzoate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 251085-87-7 | [1][3] |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1][3] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 43-44 °C | [3] |
| Boiling Point | 276.0 ± 20.0 °C (Predicted) | [3] |
| Density | 1.604 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 2-chloro-5-bromobenzoate is typically achieved in a two-step process: the selective bromination of the precursor acid followed by esterification. This approach ensures high regioselectivity and yield.
Step 1: Regioselective Bromination of 2-Chlorobenzoic Acid
The synthesis begins with 2-chlorobenzoic acid. The challenge lies in introducing a bromine atom at the C-5 position, para to the chlorine atom and meta to the carboxyl group. Both substituents are deactivating and ortho-, para-directing (Cl) or meta-directing (COOH). The chlorine's directing effect is dominant, making the C-5 position the most electronically favorable for electrophilic aromatic substitution.
A common and effective method involves using N-Bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid.[6] The sulfuric acid protonates the NBS, generating a more potent electrophilic bromine species (Br+), which is necessary to overcome the deactivated nature of the aromatic ring.
Caption: Overall synthetic workflow from starting material to final product.
Step 2: Fischer Esterification
With the precursor acid, 5-Bromo-2-chlorobenzoic acid, in hand, the final step is a classic Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.
Protocol: Synthesis of Methyl 2-chloro-5-bromobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-chlorobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes). The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is critical and often results in CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether.[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7] Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
While published experimental spectra for this specific isomer are not abundant, its spectroscopic profile can be reliably predicted based on its structure. This is an essential skill for verifying synthetic outcomes.
| Technique | Predicted Key Characteristics |
| ¹H NMR | ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).~7.4-7.8 ppm (multiplets, 3H): Aromatic protons. Expect a doublet for the proton at C-6, a doublet for the proton at C-3, and a doublet of doublets for the proton at C-4, with coupling constants typical for ortho and meta relationships. |
| ¹³C NMR | ~52 ppm: Methyl ester carbon (-OCH₃).~120-135 ppm: Aromatic carbons. Six distinct signals are expected.~165 ppm: Carbonyl carbon of the ester (-C=O). |
| FT-IR (cm⁻¹) | ~3000-3100: Aromatic C-H stretch.~2950: Aliphatic C-H stretch (methyl group).~1730: Strong C=O stretch (ester carbonyl), a key diagnostic peak.~1250: C-O stretch (ester).~1000-1100: C-Cl stretch.~550-650: C-Br stretch. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic cluster of peaks around m/z 248, 250, and 252. This pattern is due to the isotopic abundances of ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio), providing definitive evidence of the presence of one chlorine and one bromine atom. |
Chemical Reactivity and Applications in Drug Development
The utility of Methyl 2-chloro-5-bromobenzoate stems from the differential reactivity of its halogen substituents, which allows for selective, sequential transformations. It is a cornerstone intermediate for the synthesis of Dapagliflozin and Empagliflozin.[8]
The C-Br bond is generally more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity difference is exploited to first perform a reaction at the C-5 position (where bromine is located) while leaving the C-2 chlorine untouched for a subsequent transformation.
Application Example: Core Scaffold Synthesis for SGLT2 Inhibitors
In the synthesis of Empagliflozin, Methyl 2-chloro-5-bromobenzoate is used to construct the central C-aryl glucoside core. A simplified conceptual workflow is as follows:
-
The bromo-substituent is transformed, for instance, via a Grignard formation or lithium-halogen exchange.
-
This organometallic intermediate then attacks a protected gluconolactone derivative to form the C-C bond between the aromatic ring and the sugar moiety.
-
The remaining chloro-substituent can be used in a later step, for example, in a Suzuki coupling to introduce another aryl group.
Caption: Role as a building block in drug synthesis.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are essential. The safety data for the parent acid, 5-Bromo-2-chlorobenzoic acid, provides a strong basis for handling the ester.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
Methyl 2-chloro-5-bromobenzoate is a high-value synthetic intermediate whose importance is underscored by its role in the production of life-changing pharmaceuticals. Its key characteristics—the specific arrangement of its functional groups, predictable reactivity, and well-defined physicochemical properties—make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for its effective application in research and development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. :: 2-Chloro-5 - Bromobenzoic acid Methyl ester | CAS No: 251085-87-7 | SVAK Life Sciences:: [svaklifesciences.com]
- 3. This compound | 251085-87-7 [chemicalbook.com]
- 4. 2-Bromo-5-chlorobenzoic acid methyl ester | 27007-53-0 | FB55230 [biosynth.com]
- 5. Methyl 2-Bromo-5-chlorobenzoate | 27007-53-0 | TCI AMERICA [tcichemicals.com]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
A Researcher's Guide to Methyl 5-bromo-2-chlorobenzoate: Synthesis, Characterization, and Applications
Abstract
Methyl 5-bromo-2-chlorobenzoate (CAS No. 251085-87-7) has emerged not as a landmark discovery in itself, but as a critical and versatile intermediate in the landscape of modern organic synthesis. Its true history is written in the patents and papers that leverage its unique dihalogenated structure to build complex, high-value molecules. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and pivotal role as a building block, particularly in the development of novel pharmaceuticals. The methodologies are presented with the causality and practical insights required for successful application in a research and development setting.
Introduction: The Strategic Importance of a Dihalogenated Building Block
In synthetic organic chemistry, the value of an intermediate is defined by its utility. This compound is a prime example of a strategically designed building block. The presence of three distinct functional groups—an ester, a chloro substituent, and a bromo substituent—on a benzene ring provides chemists with a powerful tool for sequential and regioselective reactions.
The chloro group at the 2-position and the bromo group at the 5-position create a specific electronic and steric environment. This substitution pattern is not accidental; it is crucial for its role as a precursor in the synthesis of various fine chemicals and pharmaceutical ingredients.[1][2] Notably, it is a key starting material for a new class of antidiabetic drugs, highlighting its significance in medicinal chemistry.[3][4] This guide will deconstruct the synthesis of this intermediate, analyze its properties, and explore its applications, providing researchers with a comprehensive working knowledge of its potential.
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. Before its use in any synthetic sequence, the identity and purity of this compound must be unequivocally confirmed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 251085-87-7 | [5] |
| Molecular Formula | C₈H₆BrClO₂ | [5][6][7] |
| Molecular Weight | 249.49 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 150-155°C (for the parent acid) | [2] |
While spectral data for the methyl ester is available from commercial suppliers, the spectra of its parent acid, 5-bromo-2-chlorobenzoic acid, is well-documented and provides a useful reference point for confirming the core molecular structure.[8] Researchers should always acquire ¹H NMR, ¹³C NMR, and mass spectrometry data to validate their synthesized material against reference standards.
Synthesis Pathway: Fischer Esterification of 5-Bromo-2-chlorobenzoic Acid
The most direct and common route to this compound is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid. This method is favored for its simplicity, use of inexpensive reagents, and generally high yields. The parent acid itself is typically synthesized via the electrophilic bromination of 2-chlorobenzoic acid.[1]
The logic of this two-step approach is sound. It is often more efficient to introduce the halogen substituents onto the commercially available benzoic acid derivative first and then perform the esterification, which is a robust and high-yielding reaction.
Diagram of Synthesis Workflow
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the conversion of the carboxylic acid to the target methyl ester. It is a self-validating system; successful synthesis will be confirmed by a change in physical properties (solubility, melting point) and validated by spectroscopic analysis.
Materials & Reagents:
-
5-Bromo-2-chlorobenzoic acid (1.0 eq)
-
Methanol (CH₃OH), anhydrous (20-30 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chlorobenzoic acid.
-
Reagent Addition: Add anhydrous methanol to the flask. The volume should be sufficient to fully dissolve the starting material upon heating. Begin stirring to create a slurry.
-
Catalysis: Carefully and slowly add concentrated sulfuric acid to the stirring mixture. Causality Note: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water. This will precipitate the crude ester product.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases (pH ~7-8). Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting the latter into its water-soluble sodium salt, which facilitates its removal during extraction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The water wash removes residual methanol and salts, while the brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a solid.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to achieve high purity.
Core Applications in Drug Development
The strategic placement of the halogen atoms and the ester functionality makes this compound a valuable precursor for creating more complex molecular architectures. Its most prominent application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
Role in the Synthesis of Dapagliflozin and Empagliflozin
5-Bromo-2-chlorobenzoic acid, the direct precursor to the title compound, is an essential starting material for the synthesis of blockbuster antidiabetic drugs like Dapagliflozin and Empagliflozin.[3][4] The synthesis of these complex molecules involves coupling the benzoic acid moiety (or a derivative) with a C-aryl glucoside. The bromo and chloro substituents play crucial roles in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build the final drug scaffold. The methyl ester provides a convenient protecting group for the carboxylic acid, which can be easily hydrolyzed in a later step.
Diagram of Application Pathway
Caption: Role as a key intermediate in SGLT2 inhibitor synthesis.
The increasing demand for these antidiabetic drugs is a major driver for the industrial-scale production of 5-bromo-2-chlorobenzoic acid and its derivatives.[9] Beyond this, the compound serves as a versatile intermediate in the synthesis of agrochemicals and other specialty chemicals.[2][9]
Conclusion
This compound is a testament to the principle of strategic design in chemical synthesis. While its own "discovery" is embedded within the broader development of synthetic methodologies, its history and importance are defined by the critical medicines it helps create. For the research scientist, it is not just a chemical with a CAS number, but a tool offering a pre-packaged solution for introducing a specific, highly functionalized aromatic ring into a target molecule. Understanding its synthesis, properties, and reactive potential is key to unlocking its utility in the rapid and efficient development of next-generation pharmaceuticals and fine chemicals.
References
- 1. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]
- 9. 5-Bromo-2-Chlorobenzoic Acid Market Report: Trends, Forecast and Competitive Analysis to 2030 [lucintel.com]
Methodological & Application
Synthesis of Methyl 5-bromo-2-chlorobenzoate: A Detailed Guide for Researchers
Introduction: The Significance of Methyl 5-bromo-2-chlorobenzoate in Drug Discovery and Organic Synthesis
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its substituted benzene ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides detailed protocols for the synthesis of this compound from 5-bromo-2-chlorobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
This document will explore two robust and widely applicable methods for this esterification: the classic Fischer-Speier esterification and a higher-yield route via an acyl chloride intermediate. Each protocol is presented with in-depth scientific explanations, step-by-step instructions, and critical safety considerations to ensure reliable and safe execution in a laboratory setting.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This method is valued for its operational simplicity and the use of relatively inexpensive and less hazardous reagents compared to other esterification techniques.[3][4]
Scientific Rationale
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).[5][6][7] The resulting tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester.[1][2]
The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, in accordance with Le Châtelier's principle.[5] The strong acid catalyst also acts as a dehydrating agent, sequestering the water produced and further shifting the equilibrium to favor ester formation.[1]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Details |
| 5-bromo-2-chlorobenzoic acid | Starting material |
| Methanol (anhydrous) | Reagent and solvent |
| Concentrated Sulfuric Acid | Catalyst |
| Dichloromethane | Extraction solvent |
| 5% Sodium Bicarbonate Solution | For neutralization |
| Saturated Sodium Chloride Solution (Brine) | For washing |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | For heating |
| Separatory funnel | For extraction |
| Rotary evaporator | For solvent removal |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle or oil bath | For heating |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| pH paper | To check acidity/basicity |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chlorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution. The addition is exothermic and should be done in a fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[8][9] Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.[10]
-
Extraction: Extract the aqueous mixture with dichloromethane.[9] Collect the organic layer.
-
Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any remaining acid (be cautious of CO2 evolution), followed by a wash with saturated sodium chloride solution (brine).[8][10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Synthesis via Acyl Chloride Intermediate
For a more rapid and often higher-yielding synthesis, the carboxylic acid can be first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13] The resulting acyl chloride is then reacted with methanol to produce the ester. This method is particularly advantageous as the byproducts of the acyl chloride formation (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[14]
Scientific Rationale
The reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.[14][15] This intermediate is highly reactive, and a subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.[14]
The highly electrophilic acyl chloride then readily reacts with methanol in a nucleophilic acyl substitution reaction to form the methyl ester. The reaction is typically fast and irreversible.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Details |
| 5-bromo-2-chlorobenzoic acid | Starting material |
| Thionyl Chloride (SOCl₂) | Chlorinating agent |
| Anhydrous Dichloromethane or Toluene | Solvent |
| Anhydrous Methanol | Reagent |
| Triethylamine or Pyridine (optional) | Acid scavenger |
| Round-bottom flask | Reaction vessel |
| Reflux condenser with a drying tube or inert gas inlet | For heating and moisture control |
| Addition funnel | For controlled addition of reagents |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle or oil bath | For heating |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Acyl Chloride Formation: In a fume hood, add 5-bromo-2-chlorobenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add anhydrous dichloromethane or toluene as a solvent.
-
Thionyl Chloride Addition: Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.[16]
-
Removal of Excess Reagent: After cooling, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.
-
Esterification: Dissolve the crude acyl chloride in a fresh portion of anhydrous dichloromethane. Cool the solution in an ice bath.
-
Methanol Addition: Slowly add anhydrous methanol to the solution of the acyl chloride. An optional acid scavenger like triethylamine or pyridine can be added to neutralize the HCl formed during the reaction.
-
Reaction Completion and Work-up: Allow the reaction to stir at room temperature until completion (monitor by TLC). Wash the reaction mixture with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Workflow Diagram
Caption: Workflow for Synthesis via Acyl Chloride.
Product Purification and Characterization
The crude this compound obtained from either method can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane) or by column chromatography on silica gel.
Expected Characterization Data
| Property | Value |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 43-44 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.8, 2.4 Hz, 1H), 7.30 (d, J=8.8 Hz, 1H), 3.92 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.8, 135.2, 134.5, 131.9, 130.8, 128.5, 119.9, 53.0 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Safety Considerations
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[17][18][19][20][21] It should be handled with extreme caution in a dry, inert atmosphere. Ensure all glassware is thoroughly dried before use. Have a quenching solution (e.g., sodium bicarbonate) readily available in case of spills.
Conclusion
Both the Fischer esterification and the acyl chloride methods provide effective routes to synthesize this compound. The choice of method will depend on the specific requirements of the researcher, including scale, desired yield, and available resources. Fischer esterification offers a simpler, more environmentally benign approach, while the acyl chloride method provides a faster reaction with typically higher yields. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely produce this valuable synthetic intermediate for their drug discovery and organic synthesis endeavors.
References
- 1. Video: Esterification - Concept [jove.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. studylib.net [studylib.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. brainly.com [brainly.com]
- 13. scribd.com [scribd.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. drexel.edu [drexel.edu]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. bionium.miami.edu [bionium.miami.edu]
- 21. actylislab.com [actylislab.com]
Application Notes & Protocols: The Strategic Role of 5-Bromo-2-Chlorobenzoic Acid in the Synthesis of Empagliflozin
Abstract
Empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), representing a cornerstone in the management of type-2 diabetes and related cardiometabolic conditions.[1] The commercial viability of such a crucial therapeutic agent is intrinsically linked to the efficiency and robustness of its chemical synthesis. A key starting material in many prominent synthetic routes is 5-bromo-2-chlorobenzoic acid, a bifunctional aromatic building block that dictates the architecture of the final drug molecule.[1] This document provides an in-depth analysis of the role of this starting material, detailing the chemical transformations it undergoes to form the critical diphenylmethane aglycone of Empagliflozin. We present validated, step-by-step protocols for the key synthetic steps, explain the mechanistic rationale behind procedural choices, and offer insights grounded in established chemical principles and patent literature.
Introduction: Strategic Importance of the Starting Material
The synthesis of C-aryl glycosides like Empagliflozin presents a significant challenge: the formation of a stable carbon-carbon bond between an aromatic ring and the anomeric carbon of a glucose moiety. The selection of starting materials is paramount to overcoming this hurdle. 5-Bromo-2-chlorobenzoic acid is an exemplary choice for constructing the Empagliflozin aglycone for several strategic reasons:
-
Correct Substitution Pattern: It provides the precise arrangement of chloro and bromo substituents on one of the key aromatic rings required in the final Empagliflozin structure.
-
Chemical Handle for C-Glycosylation: The bromo substituent is not merely a structural feature; it serves as a latent nucleophilic site. Through a metal-halogen exchange reaction, typically lithiation, the inert carbon-bromine bond is converted into a highly reactive carbon-lithium bond, which is essential for the subsequent C-C bond formation with the glucose derivative.[2]
-
Activation Potential: The carboxylic acid group allows for facile activation, enabling efficient coupling with the second aromatic ring via Friedel-Crafts acylation, a robust and scalable reaction.[3][4]
The following diagram illustrates the overall synthetic strategy, highlighting the journey of the 5-bromo-2-chlorobenzoic acid core.
References
Application Notes & Protocols: Leveraging Methyl 5-bromo-2-chlorobenzoate in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Dihalogenated Benzoate Scaffold
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Methyl 5-bromo-2-chlorobenzoate is a deceptively simple aromatic scaffold, yet it represents a highly versatile and powerful building block for medicinal chemists. Its value is rooted in the orthogonal reactivity of its substituents: a bromine atom, a chlorine atom, and a methyl ester, all positioned on a benzene ring.
The bromine at the 5-position is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of aryl, heteroaryl, or amino moieties.[1][2][3][4][5] The chlorine at the 2-position is less reactive in these transformations, offering the potential for sequential, site-selective functionalization. Finally, the methyl ester at the 1-position provides a handle for conversion to a carboxylic acid, subsequent amide bond formation, or reduction to an alcohol, further expanding the avenues for molecular elaboration. This inherent reactivity profile makes this compound an ideal starting point for the synthesis of complex molecules, including blockbuster drugs and novel therapeutic candidates.
This guide provides in-depth application notes and detailed experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including SGLT-2 inhibitors, and explores its potential in the development of kinase inhibitors and Selective Androgen Receptor Modulators (SARMs).
Section 1: Core Application in the Synthesis of SGLT-2 Inhibitors
The parent carboxylic acid of the title compound, 5-bromo-2-chlorobenzoic acid, is a well-established and critical intermediate in the industrial synthesis of a new generation of antidiabetic drugs known as SGLT-2 inhibitors.[6][7][8] These drugs, including Dapagliflozin and Empagliflozin, work by inhibiting glucose reabsorption in the kidney.[6][7] The 5-bromo-2-chlorobenzoyl moiety serves as a foundational scaffold onto which the C-aryl glucoside core is constructed.
Scientific Rationale & Synthetic Strategy
The primary synthetic disconnection for many SGLT-2 inhibitors involves the formation of a biaryl or aryl-heteroaryl bond. This compound is an excellent electrophile for this transformation. The typical strategy involves a Suzuki-Miyaura coupling to install the aglycone portion, followed by manipulation of the ester and other functional groups to complete the synthesis.
Visualized Workflow: Path to SGLT-2 Inhibitor Core
Caption: Synthetic pathway from this compound to a core SGLT-2 inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating the carbon-carbon bond essential for many SGLT-2 inhibitor backbones.[1][2][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Reagent Addition: Add anhydrous K₂CO₃ (3.0 eq).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed 4:1 dioxane/water solvent mixture via cannula. Causality Note: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Self-Validation:
-
TLC Analysis: The product spot should have a different Rf value than the starting materials and be UV active.
-
LC-MS: The product should show the expected mass-to-charge ratio.
-
NMR: ¹H and ¹³C NMR spectroscopy should confirm the structure of the coupled product.
Section 2: Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology, with many approved drugs featuring substituted anilinopyrimidine or related heterocyclic cores.[9][10][11][12] While direct synthesis of a specific marketed kinase inhibitor from this compound is not prominently documented, its structure is highly amenable to the synthesis of such scaffolds. The bromine allows for C-N bond formation (e.g., Buchwald-Hartwig amination) to install the critical "anilino" portion of the pharmacophore.
Proposed Synthetic Workflow: Accessing a Kinase Inhibitor Scaffold
Caption: A plausible synthetic route to a generic kinase inhibitor scaffold.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with a heteroaryl amine, a key step in constructing many kinase inhibitor frameworks.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl amine (e.g., 4-aminopyridine) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox or under a strong stream of argon, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Cs₂CO₃ (1.5 eq), this compound (1.0 eq), and the heteroaryl amine (1.1 eq) to a reaction tube or flask. Causality Note: The choice of ligand (Xantphos) is critical; its wide bite angle facilitates the reductive elimination step for C-N bond formation.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with DCM and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, e.g., DCM/methanol gradient) or preparative HPLC to obtain the desired N-arylated product.
Section 3: Potential in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutics that bind to the androgen receptor with tissue-selective activity.[13][14][15] Many non-steroidal SARMs feature complex, substituted aryl or heteroaryl cores.[16][17] this compound provides a di-functionalized scaffold that can be elaborated through sequential cross-coupling reactions to build the intricate structures required for potent and selective SARM activity.
Data Summary: Key Cross-Coupling Reactions
The table below summarizes typical conditions for the key transformations discussed, providing a starting point for reaction optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | (dppf) | K₂CO₃ (3) | Dioxane/H₂O | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | (PPh₃) | Et₃N (2) | THF/DMF | 25-60 |
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its strategically placed and orthogonally reactive functional groups enable chemists to efficiently construct complex molecular architectures. As demonstrated, it is a key component in the synthesis of SGLT-2 inhibitors and possesses significant, untapped potential for the development of kinase inhibitors, SARMs, and other novel therapeutic agents. The protocols and strategies outlined in this guide serve as a robust starting point for researchers and drug development professionals aiming to leverage this powerful scaffold in their synthetic campaigns.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-2-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 5-bromo-2-chlorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄)[1][2][3]. This reaction, while straightforward in principle, is governed by an equilibrium that can often lead to suboptimal yields. The presence of two electron-withdrawing halogens on the aromatic ring, particularly the chloro group at the ortho position, introduces specific steric and electronic effects that must be carefully managed to drive the reaction to completion[4].
This guide will dissect the common pitfalls in this synthesis and provide actionable solutions to overcome them, ensuring a more efficient and reproducible process.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis of this compound.
Issue 1: Consistently Low Yield of this compound
Question: My reaction consistently results in a low yield (<70%). I've followed a standard Fischer esterification protocol, but a significant amount of the starting 5-bromo-2-chlorobenzoic acid remains unreacted. What are the primary causes and how can I improve the conversion?
Answer:
A low yield in this Fischer esterification is a common issue, primarily stemming from the reversible nature of the reaction[1]. The key to a high yield is to effectively shift the equilibrium towards the product side. Here are the likely culprits and their solutions:
-
Equilibrium Limitations: The formation of water as a byproduct can hydrolyze the ester back to the starting materials[1].
-
Solution 1: Use a Large Excess of Methanol: Methanol is both a reactant and the solvent in this reaction. Using a large excess (at least 10-20 equivalents) of anhydrous methanol will shift the equilibrium towards the formation of the methyl ester according to Le Châtelier's principle[1][5].
-
Solution 2: Water Removal: While a Dean-Stark apparatus is effective for removing water azeotropically with solvents like toluene, it is less practical when using a large excess of low-boiling methanol[5]. The primary strategy here remains the use of excess methanol. Ensure all glassware is thoroughly dried before starting the reaction.
-
-
Insufficient Catalyst Activity: The acid catalyst (e.g., concentrated H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst. A typical catalytic amount is 1-5 mol% of the starting carboxylic acid. For this specific substrate, with its electron-withdrawing groups, you may find that a slightly higher catalyst loading is beneficial.
-
-
Suboptimal Reaction Temperature and Time: The ortho-chloro group can sterically hinder the approach of the methanol nucleophile, potentially slowing down the reaction rate compared to unsubstituted benzoic acid[4].
-
Solution: Ensure the reaction is heated to a gentle reflux (the boiling point of methanol is approximately 65°C)[2]. The reaction time may need to be extended. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared or is very faint. For this specific substrate, a reaction time of 4-8 hours at reflux is a good starting point.
-
-
Purity of Starting Material: The presence of impurities in the 5-bromo-2-chlorobenzoic acid can interfere with the reaction.
Issue 2: Difficulty in Isolating and Purifying the Product
Question: After the reaction, I'm struggling to isolate a pure sample of this compound. My crude product is often contaminated with unreacted starting material. What is the most effective work-up and purification procedure?
Answer:
A clean and efficient work-up is critical for obtaining a high-purity product. The key is to effectively remove the unreacted carboxylic acid and the acid catalyst.
-
Standard Work-up Procedure:
-
Cool the reaction mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove excess methanol: The bulk of the excess methanol can be removed under reduced pressure using a rotary evaporator.
-
Dissolve in an organic solvent: Dissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether[3][8].
-
Aqueous Wash with a Weak Base: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[3][8]. This will react with the acidic starting material (5-bromo-2-chlorobenzoic acid) and the sulfuric acid catalyst, converting them into their respective sodium salts which are soluble in the aqueous layer. Caution: This will produce carbon dioxide gas, so be sure to vent the separatory funnel frequently to release the pressure. Repeat the wash until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[8].
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Recrystallization: If the crude product is a solid and still contains impurities, recrystallization is a good option. A suitable solvent system would need to be determined empirically, but a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or water) is a good starting point.
-
Column Chromatography: For smaller scale reactions or if recrystallization is ineffective, purification by silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take during this synthesis?
A1: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Methanol is flammable and toxic.
Q2: Can I use a different acid catalyst?
A2: Yes, other strong acids like para-toluenesulfonic acid (p-TsOH) can also be used as catalysts for Fischer esterification[8]. The choice of catalyst may depend on the specific reaction conditions and the desired work-up procedure.
Q3: What is a typical yield I should expect for this reaction?
A3: With proper optimization, particularly by using a large excess of methanol and ensuring a sufficient reaction time, yields of 80-95% can be achieved for the Fischer esterification of benzoic acid derivatives[8].
Q4: How does the position of the bromo and chloro substituents affect the reaction?
A4: Both the chloro and bromo groups are electron-withdrawing, which increases the acidity of the carboxylic acid. However, the ortho-chloro group can also exert a steric hindrance effect, potentially slowing down the rate of esterification compared to a para- or meta-substituted analogue[4]. This is why allowing for a longer reaction time is important. The directing effects of these substituents are more critical during the synthesis of the starting material, 5-bromo-2-chlorobenzoic acid, where they guide the position of bromination[7].
Q5: Are there alternative methods for synthesizing this compound?
A5: While Fischer esterification is the most common and direct method, other esterification techniques could be employed. For instance, the 5-bromo-2-chlorobenzoic acid could first be converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol. This two-step process is often higher yielding but involves the use of more hazardous reagents.
Experimental Protocols
Protocol 1: Standard Fischer-Speier Esterification
This protocol is a standard method for the synthesis of this compound.
| Step | Procedure |
| 1. Reaction Setup | In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq). |
| 2. Reagent Addition | Add anhydrous methanol (10-20 eq) to the flask. Stir the mixture to dissolve the solid. |
| 3. Catalyst Addition | Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the reaction mixture while stirring. |
| 4. Reflux | Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC. |
| 5. Work-up | Cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. |
| 6. Isolation | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. |
| 7. Purification | Purify the crude product by recrystallization or column chromatography if necessary. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
purification of crude Methyl 5-bromo-2-chlorobenzoate by recrystallization
Welcome to the technical support guide for the purification of crude Methyl 5-bromo-2-chlorobenzoate via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into the purification process. As Senior Application Scientists, we aim to explain not just the "how," but the "why" behind each step, ensuring robust and reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1] This phenomenon is particularly prevalent with low-melting point solids, and this compound, with a melting point of 43-44 °C, is a prime candidate.[2]
Causality: Oiling out typically occurs when the boiling point of your chosen recrystallization solvent is higher than the melting point of your compound. The solid melts before it has a chance to dissolve in the hot solvent, forming an immiscible liquid layer that is difficult to crystallize and often traps impurities.[3] It can also be caused by excessively high supersaturation or the presence of significant impurities that depress the melting point.[1][3]
Solutions:
-
Lower the Dissolution Temperature: Heat the solvent to a temperature just sufficient to dissolve the compound, ensuring it stays below the compound's melting point (43-44 °C). This may require patience and careful temperature control.
-
Select a Lower-Boiling Solvent: Choose a solvent or a mixed-solvent system with a boiling point lower than 43 °C. This is often the most effective solution. For example, diethyl ether (b.p. 34.6 °C) or a mixture of a good solvent with a low-boiling anti-solvent like pentane (b.p. 36.1 °C) could be effective.
-
Use a Larger Volume of Solvent: Sometimes, oiling out occurs because the solution is too concentrated. By adding more hot solvent, you can lower the saturation point and potentially avoid the liquid-liquid phase separation.[3]
-
Employ a Mixed-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle warming. Then, slowly add a "poor" anti-solvent (in which it is poorly soluble) dropwise at that same temperature until the solution just becomes turbid (cloudy), and then add a drop or two of the "good" solvent to redissolve the precipitate.[4] This method avoids high temperatures altogether.
Q2: I have very low or no crystal formation after cooling the solution. What should I do?
Answer:
A failure to form crystals, or low recovery, is one of the most frequent challenges in recrystallization. The primary cause is that the solution is not sufficiently saturated with your compound at the cooler temperature.[5]
Causality:
-
Excess Solvent: This is the most common reason. Using too much solvent during the dissolution step means the concentration of the desired compound does not exceed its solubility limit upon cooling, thus preventing crystallization.[5][6]
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not initiated.[5]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, preventing it from precipitating out.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[5]
-
-
Reduce Solvent Volume: If induction methods fail, carefully heat the solution to boil off some of the solvent.[8] Bring the solution back to a boil to ensure everything is redissolved, and then allow it to cool again. This increases the concentration of the solute.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. Allow at least 15-20 minutes for crystallization to occur.[7]
-
Re-evaluate Your Solvent System: If you consistently get low recovery, the solubility profile of your compound in that solvent may be suboptimal. You may need to perform new solubility tests to find a more suitable solvent or solvent pair.[9]
Q3: My final product is not pure. The melting point is broad/low, or analysis shows contaminants. What went wrong?
Answer:
The goal of recrystallization is purification, so obtaining an impure product is a critical failure. This typically happens when impurities are trapped within or on the surface of the crystals.
Causality:
-
Crystallization Occurred Too Quickly: Rapid cooling causes the compound to precipitate out of solution quickly, trapping impurities within the forming crystal lattice. Slow, gradual cooling is essential for the selective process of pure crystal formation.[10]
-
Insufficient Washing: Impurities dissolved in the mother liquor can remain on the crystal surfaces after filtration. If not washed away properly, they will contaminate the final product.
-
Co-crystallization of Impurities: If an impurity has similar solubility properties to the desired compound, it may crystallize along with it. A key potential impurity in the synthesis of this compound is the isomeric Methyl 4-bromo-2-chlorobenzoate, which may arise during the bromination of the parent 2-chlorobenzoic acid.[11][12]
Solutions:
-
Ensure Slow Cooling: After dissolving the crude solid, allow the flask to cool slowly and undisturbed on a benchtop. Insulating the flask can promote even slower cooling and the formation of larger, purer crystals. Do not place the hot solution directly into an ice bath.[8]
-
Properly Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[7] Using cold solvent is critical to avoid dissolving your purified product.
-
Perform a Second Recrystallization: If the product is still impure, a second recrystallization is often necessary. The now-purer material will have a better chance of forming a high-purity crystal lattice in the subsequent attempt.
-
Consider an Alternative Purification Method: If isomeric impurities are the problem and have very similar solubility profiles, recrystallization may not be sufficient. Techniques like column chromatography might be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
Answer:
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Conversely, impurities should be either very soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).
A good starting point is to test the solubility of a small amount of your crude material (~50-100 mg) in various solvents (~1 mL).[13] Given the structure of this compound (an aromatic ester), solvents of moderate polarity are excellent candidates.
| Solvent | Boiling Point (°C) | Expected Solubility Profile for this compound | Notes |
| Methanol | 65 | Good Candidate. Should show a significant solubility difference between hot and cold. | Often used in a mixed system with water. |
| Ethanol | 78 | Good Candidate. Similar to methanol, provides a good solubility gradient. | Boiling point is > M.P. of product; risk of oiling out. |
| Isopropanol | 82 | Good Candidate. A slightly less polar alcohol. | Boiling point is > M.P. of product; risk of oiling out. |
| Ethyl Acetate | 77 | Likely too soluble. The ester functional group may make it a very good solvent even when cold. | Can be paired with an anti-solvent like hexanes. |
| Toluene | 111 | Potential Candidate. Good for less polar compounds. | Boiling point is much > M.P. of product; high risk of oiling out. |
| Hexanes/Heptane | ~69 / ~98 | Good Anti-solvent. The compound is likely poorly soluble even when hot. | Ideal for use as the "poor" solvent in a mixed-solvent system. |
| Water | 100 | Poor Solvent. The compound is likely insoluble. | Can be used as an anti-solvent with a miscible organic solvent like methanol or ethanol. |
Q2: What are the likely impurities in my crude this compound?
Answer:
Understanding the potential impurities is key to designing a successful purification strategy. The impurities will depend on the synthetic route used. A common synthesis involves the esterification of 5-bromo-2-chlorobenzoic acid.
-
Unreacted Starting Material: 5-Bromo-2-chlorobenzoic acid (M.P. 150-155 °C) is a likely impurity.[14] Its acidic nature and different polarity make it easily separable by recrystallization, as it will have a different solubility profile than the ester product.
-
Isomeric Impurities: The synthesis of the 5-bromo-2-chlorobenzoic acid precursor can generate regioisomers, particularly 4-bromo-2-chlorobenzoic acid.[12][15] This impurity may carry through to the final ester product. Isomers often have very similar physical properties, making them challenging to remove by recrystallization alone.
-
Colored Byproducts: Side reactions during synthesis can produce colored, often polymeric, impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration, although this can also lead to loss of the desired product.[7]
Experimental Protocols & Workflows
Recrystallization Workflow Diagram
This diagram illustrates the fundamental steps of the single-solvent recrystallization process.
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Protocol 1: Single-Solvent Recrystallization (Example: using Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture gently on a hot plate to bring the solvent to a boil. Continue adding methanol dropwise until the solid just completely dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are visible, add a small excess of hot methanol to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.[7]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold methanol to rinse away any remaining soluble impurities.[7]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. For final drying, transfer the solid to a watch glass. Confirm purity by taking a melting point.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This method is useful if no single solvent has the ideal solubility properties or to avoid oiling out.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (ethanol) at room temperature or with very gentle warming.
-
Addition of Anti-solvent: While stirring, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.[4]
-
Clarification: Add a few drops of the "good" solvent (ethanol) back into the mixture, just until the cloudiness disappears and the solution becomes clear again.[4] The solution is now perfectly saturated at this temperature.
-
Crystallization & Collection: Allow the solution to cool slowly to room temperature, then in an ice bath, and collect the crystals as described in steps 4-7 of the single-solvent protocol. The wash solvent should be a cold mixture of ethanol and water in the same approximate ratio that induced crystallization.
References
- 1. mt.com [mt.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. edu.rsc.org [edu.rsc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. data.epo.org [data.epo.org]
- 12. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 15. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 5-bromo-2-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our focus is on practical, field-proven insights to ensure the integrity and success of your experiments.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is typically achieved in a two-step process. The first stage involves the electrophilic bromination of 2-chlorobenzoic acid to yield 5-bromo-2-chlorobenzoic acid. The subsequent step is the esterification of this intermediate to the final methyl ester product. While seemingly straightforward, each stage presents unique challenges that can impact yield and purity. The primary hurdles include controlling regioselectivity during bromination and driving the equilibrium-limited esterification to completion.
This guide will dissect these challenges, offering solutions to common problems and providing the analytical tools to identify and rectify them.
II. Troubleshooting Guide: From Bromination to Esterification
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
A. Bromination of 2-chlorobenzoic acid
Q1: My bromination of 2-chlorobenzoic acid resulted in a mixture of isomers. How can I identify the unwanted isomer and improve the regioselectivity of the reaction?
A1: The primary isomeric impurity in the bromination of 2-chlorobenzoic acid is 4-bromo-2-chlorobenzoic acid. The formation of this isomer is a common challenge due to the directing effects of the substituents on the aromatic ring.[1]
Identifying the 4-bromo Isomer:
-
HPLC: High-Performance Liquid Chromatography (HPLC) is an effective method to separate and quantify the 5-bromo and 4-bromo isomers.[1][2]
-
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers will exhibit distinct patterns in the aromatic region. For 5-bromo-2-chlorobenzoic acid, you would expect to see three aromatic protons with specific splitting patterns. The 4-bromo isomer will show a different set of signals due to the different substitution pattern.
Improving Regioselectivity:
The key to favoring the formation of the desired 5-bromo isomer is to control the reaction conditions. Several patented methods suggest the use of a catalyst system to inhibit the formation of the 4-bromo isomer. For instance, carrying out the monobromination in an NBS/sulfuric acid system with the addition of a sulfur-containing salt with reducing properties, such as sodium sulfide, sodium sulfite, or potassium sulfide, has been shown to effectively suppress the generation of the 4-bromo-2-chlorobenzoic acid impurity.[1]
Reaction Scheme: Formation of 4-bromo-2-chlorobenzoic acid impurity
Caption: Formation of the 4-bromo isomer impurity.
B. Esterification of 5-bromo-2-chlorobenzoic acid
Q2: My Fischer esterification reaction is incomplete, and I have a significant amount of unreacted 5-bromo-2-chlorobenzoic acid in my product. What is causing this, and how can I resolve it?
A2: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials, leading to incomplete conversion.[3][4]
Identifying Unreacted Starting Material:
-
TLC Analysis: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. The starting carboxylic acid is significantly more polar than the resulting ester. Therefore, on a silica gel plate, the 5-bromo-2-chlorobenzoic acid will have a lower Rf value (travel a shorter distance) than the this compound product.
| Compound | Polarity | Expected Rf Value |
| 5-bromo-2-chlorobenzoic acid | High | Low |
| This compound | Low | High |
-
¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) in the ¹H NMR spectrum of your product indicates the presence of unreacted starting material. The disappearance of this signal and the appearance of a sharp singlet around 3.9 ppm for the methyl ester protons confirm the progress of the reaction.
Driving the Reaction to Completion:
To favor the formation of the ester, you can:
-
Use an Excess of Methanol: Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product side.[3]
-
Remove Water: The removal of water as it is formed is a highly effective strategy. This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[3]
-
Adding a dehydrating agent to the reaction mixture.
-
Q3: I am considering using a thionyl chloride (SOCl₂)/methanol system for the esterification. What are the potential impurities with this method?
A3: While often more rapid and irreversible than Fischer esterification, the use of thionyl chloride and methanol can introduce its own set of impurities. The reaction of thionyl chloride with methanol can produce methyl chloride (CH₃Cl) and sulfur dioxide (SO₂).[5][6] Additionally, incomplete reaction can leave residual acid chloride, which can be problematic in subsequent steps.
Potential Side Reactions and Impurities with SOCl₂/Methanol:
-
Methyl Chloride Formation: A reaction between thionyl chloride and methanol can generate methyl chloride.
-
Incomplete Conversion to Acid Chloride: If the initial reaction of the carboxylic acid with thionyl chloride is incomplete, you will have unreacted starting material.
-
Hydrolysis of the Acid Chloride: If any water is present during the workup, the intermediate acid chloride can hydrolyze back to the carboxylic acid.
Workflow for Esterification and Impurity Identification
Caption: Workflow for esterification and subsequent impurity analysis.
III. Purification Protocols
A. Removal of Unreacted Carboxylic Acid via Liquid-Liquid Extraction
This protocol is effective for removing acidic impurities, such as unreacted 5-bromo-2-chlorobenzoic acid, from the crude ester product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic carboxylic acid to form its sodium salt, which is soluble in the aqueous layer.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing your ester, and the bottom layer will be the aqueous phase containing the deprotonated carboxylic acid.
-
Extraction: Drain the aqueous layer. Repeat the wash with sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified methyl ester.[7]
B. Purification by Column Chromatography
For the removal of non-acidic impurities, such as the isomeric methyl 4-bromo-2-chlorobenzoate, column chromatography is the recommended method.
Step-by-Step Methodology:
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase: Choose a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and the impurity.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound and its main impurities?
A1: The expected ¹H NMR chemical shifts (in CDCl₃) are approximately:
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -COOH (ppm) |
| This compound | 7.8-7.4 (m, 3H) | ~3.9 (s, 3H) | - |
| 5-bromo-2-chlorobenzoic acid | 7.9-7.5 (m, 3H) | - | >10 (br s, 1H) |
| Methyl 4-bromo-2-chlorobenzoate | 7.7-7.3 (m, 3H) | ~3.9 (s, 3H) | - |
| 4-bromo-2-chlorobenzoic acid | 7.6-7.2 (m, 3H) | - | >10 (br s, 1H) |
Note: These are approximate values and can vary slightly based on the solvent and instrument.
Q2: Can I use other esterification methods besides Fischer and SOCl₂/methanol?
A2: Yes, other methods can be employed, especially if your substrate is sensitive to strong acids or high temperatures. Steglich esterification, using DCC and DMAP, is a good alternative for acid-sensitive substrates.[8] Alkylation of the carboxylate salt with methyl iodide is another option.[8] However, each method has its own set of potential side reactions and purification challenges that need to be considered.
Q3: My reaction mixture turned dark during the Fischer esterification. What could be the cause?
A3: Darkening of the reaction mixture, especially at elevated temperatures with a strong acid catalyst like sulfuric acid, can indicate decomposition of the starting material or solvent. It is crucial to maintain the recommended reaction temperature and not to overheat the mixture. If decomposition is suspected, analyzing a sample by TLC or LC-MS can help identify any degradation products.
V. References
-
Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007). Acta Physico-Chimica Sinica. --INVALID-LINK--
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--
-
Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007). Acta Physico-Chimica Sinica. --INVALID-LINK--
-
thionyl chloride and alcohols. Sciencemadness.org. --INVALID-LINK--
-
Supporting Information. The Royal Society of Chemistry. --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. --INVALID-LINK--
-
Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki. Guidechem. --INVALID-LINK--
-
Fischer Esterification. Organic Chemistry Portal. --INVALID-LINK--
-
Fischer Esterification. University of California, Irvine. --INVALID-LINK--
-
SOCl2: carboxylic acid to acid chloride: impurity! Sciencemadness Discussion Board. --INVALID-LINK--
-
Ether side product during Esterification. ECHEMI. --INVALID-LINK--
-
Fischer Esterification Procedure. University of California, Riverside. --INVALID-LINK--
-
Illustrated Glossary of Organic Chemistry - Fischer esterification. UCLA Chemistry and Biochemistry. --INVALID-LINK--
-
Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Google Patents. --INVALID-LINK--
-
Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents. --INVALID-LINK--
-
5-Bromo-2-chlorobenzoic acid synthesis. ChemicalBook. --INVALID-LINK--
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. --INVALID-LINK--
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Organic Synthesis Archive. --INVALID-LINK--
-
Proton NMR Table. Michigan State University Chemistry. --INVALID-LINK--
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. University of Macau. --INVALID-LINK--
-
Write the stepwise mechanism for the following Fischer esterification reaction of benzoic acid and methanol. Show all electron flow using curved arrows, and provide all intermediate structures. Toppr. --INVALID-LINK--
-
4-Bromo-2-methylbenzoic acid(68837-59-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
Methyl 4-bromo-2-chlorobenzoate. Oakwood Chemical. --INVALID-LINK--
-
Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents. --INVALID-LINK--
-
5-Bromo-2-chlorobenzoic acid. PubChem. --INVALID-LINK--
-
Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents. --INVALID-LINK--
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office. --INVALID-LINK--
-
113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. --INVALID-LINK--
-
Fischer Esterification-Typical Procedures. OperaChem. --INVALID-LINK--
-
This compound. Pharmaffiliates. --INVALID-LINK--
-
method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. WIPO Patentscope. --INVALID-LINK--
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. --INVALID-LINK--
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. --INVALID-LINK--
-
Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. --INVALID-LINK--
-
5-Bromo-2-chlorobenzoic acid. Cheméo. --INVALID-LINK--
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. --INVALID-LINK--
-
21.3 Reactions of Carboxylic Acids. OpenStax. --INVALID-LINK--
-
Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. ResearchGate. --INVALID-LINK--
-
A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid. Benchchem. --INVALID-LINK--
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Reaction of Methyl Alcohol with Thionyl Chloride in Solution [ccspublishing.org.cn]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
troubleshooting common side reactions in 5-bromo-2-chlorobenzoic acid esterification
Welcome to the technical support center for the esterification of 5-bromo-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific esterification. Our goal is to provide you with the expertise and practical insights necessary to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the esterification of 5-bromo-2-chlorobenzoic acid, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is showing low or incomplete conversion of the starting carboxylic acid. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Fischer esterification of 5-bromo-2-chlorobenzoic acid is a common issue and can be attributed to several factors, primarily the equilibrium nature of the reaction and the electronic properties of the substrate.
Causality:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the starting materials, thus limiting the yield of the ester.[1][2]
-
Electronic Effects: The presence of two electron-withdrawing groups (bromine and chlorine) on the benzoic acid ring deactivates the carbonyl group, making it less susceptible to nucleophilic attack by the alcohol. This can lead to slower reaction rates and incomplete conversion under standard conditions.
-
Steric Hindrance: While not severe, the ortho-chloro group can introduce some steric hindrance, potentially slowing down the approach of the alcohol nucleophile.
Solutions:
-
Water Removal: To drive the equilibrium towards the product, it is crucial to remove water as it is formed.
-
Dean-Stark Apparatus: The most effective method is to use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or benzene.[1] The water is collected in the trap, effectively removing it from the reaction mixture.
-
Drying Agents: Alternatively, adding a drying agent like molecular sieves to the reaction can absorb the water produced.
-
-
Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3] Often, the alcohol itself can be used as the solvent.
-
Catalyst Choice and Concentration:
-
Strong Acid Catalysts: A strong acid catalyst is essential to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[4]
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. For deactivated substrates, a higher catalyst loading might be necessary.
-
-
Reaction Temperature and Time:
-
Reflux Conditions: The reaction is typically carried out at the reflux temperature of the alcohol or azeotropic solvent to ensure a sufficient reaction rate.
-
Extended Reaction Time: Due to the deactivated nature of the substrate, a longer reaction time may be required for complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Question 2: I am observing the formation of an unknown impurity alongside my desired ester. What could this side product be?
Answer:
The formation of side products is a possibility, especially under harsh reaction conditions.
Potential Side Products and Their Causes:
-
Anhydride Formation: In the absence of a sufficient amount of the alcohol nucleophile or if the reaction temperature is excessively high before the alcohol attacks, two molecules of the carboxylic acid can react to form an anhydride.
-
Ether Formation from the Alcohol: Under strong acidic conditions and high temperatures, particularly with simpler alcohols, there is a risk of the alcohol undergoing dehydration to form a symmetric ether.
Troubleshooting and Prevention:
-
Control of Reaction Conditions:
-
Maintain a moderate reflux temperature.
-
Ensure a stoichiometric excess of the alcohol is present from the beginning of the reaction.
-
-
Purification: If side products do form, they can typically be separated from the desired ester by column chromatography. The polarity of the ester, anhydride, and ether will be sufficiently different to allow for separation.
Question 3: During the workup, I am having trouble separating my ester from the unreacted carboxylic acid. What is the best way to purify my product?
Answer:
The separation of the ester from the unreacted carboxylic acid is a critical step in obtaining a pure product.
Standard Purification Protocol:
-
Quenching and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer. Be cautious as this will produce CO₂ gas.
-
Separate the aqueous and organic layers.
-
-
Further Washing and Drying:
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal and Final Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, further purify the crude ester by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 5-bromo-2-chlorobenzoic acid?
A1: Strong protic acids are the most common and effective catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) is a popular choice due to its high acidity and dehydrating properties.[4] Alternatively, p-toluenesulfonic acid (p-TsOH) can be used, which is a solid and often easier to handle. For substrates that are sensitive to very strong acids, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) can be a good alternative, offering easier separation from the reaction mixture.[6]
Q2: Can I use alternative esterification methods for this substrate?
A2: Yes, if Fischer esterification proves to be problematic, several other methods can be employed, particularly for substrates that are sensitive to strong acids or require milder conditions.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). It is a very mild method and is effective for sterically hindered acids.
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It proceeds with inversion of stereochemistry at the alcohol center.
-
Acyl Chloride or Anhydride Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) or an anhydride, which then readily reacts with the alcohol to form the ester. This is a two-step process but is often very efficient.
Q3: How does the presence of the halogen substituents affect the esterification reaction?
A3: The bromine and chlorine atoms are electron-withdrawing groups. Their presence on the aromatic ring has two main effects:
-
Decreased Nucleophilicity of the Carbonyl Oxygen: The electron-withdrawing nature of the halogens reduces the electron density on the carbonyl oxygen, making it less basic and therefore less readily protonated by the acid catalyst.
-
Increased Electrophilicity of the Carbonyl Carbon: While the carbonyl oxygen is less nucleophilic, the carbonyl carbon becomes more electrophilic due to the inductive effect of the halogens. This can partially offset the reduced rate of protonation.
Overall, the deactivating effect on the carbonyl oxygen tends to dominate, leading to a slower reaction rate compared to unsubstituted benzoic acid. This necessitates the use of stronger catalysts, higher temperatures, or longer reaction times to achieve good conversion.
Experimental Protocols
Protocol 1: Standard Fischer Esterification using a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq), the desired alcohol (5-10 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of ~0.5 M).
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis.
-
Once the reaction is complete (no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.
-
Proceed with the aqueous workup as described in the troubleshooting guide to isolate and purify the ester.
| Parameter | Recommended Condition |
| Reactants | 5-bromo-2-chlorobenzoic acid, Alcohol |
| Solvent | Toluene (or excess alcohol) |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Temperature | Reflux |
| Apparatus | Dean-Stark trap |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion in the esterification of 5-bromo-2-chlorobenzoic acid.
Diagram 2: Fischer Esterification Mechanism
Caption: The mechanism of the Fischer esterification reaction.
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-bromo-2-chlorobenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity results.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors used in antidiabetic drugs.[1] The most common and direct synthetic route is the Fischer esterification of 5-bromo-2-chlorobenzoic acid with methanol.[2] While seemingly straightforward, this reaction is governed by an equilibrium, making optimization critical to drive the reaction to completion and maximize yield.[3]
This guide will focus on the Fischer esterification step, while also addressing how the quality of the starting material, 5-bromo-2-chlorobenzoic acid, can significantly impact the final outcome.
Core Synthesis Protocol: Fischer Esterification
This protocol provides a robust baseline for the synthesis. Optimization will involve the systematic adjustment of these parameters as detailed in the subsequent troubleshooting sections.
Reaction: 5-bromo-2-chlorobenzoic acid + Methanol ⇌ this compound + Water
Materials:
-
5-bromo-2-chlorobenzoic acid (CAS 21739-92-4)[4]
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-chlorobenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents, often serving as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, drives the equilibrium back towards the starting materials.[3][5] | Solution: Use a large excess of methanol (15-20 eq. or as the solvent) to shift the equilibrium towards the product side via Le Chatelier's Principle. Ensure all glassware is oven-dried and reagents are anhydrous. For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it forms.[3] |
| 2. Insufficient Catalyst: The reaction is acid-catalyzed. An inadequate amount or inactive catalyst will result in a slow or stalled reaction.[6] | Solution: Ensure the correct stoichiometry of the acid catalyst (typically 5-10 mol%). Use a fresh, high-purity strong acid like H₂SO₄ or p-toluenesulfonic acid (TsOH). | |
| 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Solution: Monitor the reaction closely with TLC. If the starting material is still present after the recommended time, extend the reflux period. Ensure the heating mantle is maintaining a consistent reflux temperature. | |
| Product is Contaminated with Starting Material | Incomplete Reaction or Premature Workup: The reaction was stopped before all the carboxylic acid was consumed. | Solution: Before committing to a full-scale workup, run a TLC to confirm the absence of the starting material. If the reaction has stalled, consider adding a small additional amount of catalyst. |
| NMR/LC-MS Shows Isomeric Impurities | Impure Starting Material: The initial 5-bromo-2-chlorobenzoic acid may contain isomers, most commonly 4-bromo-2-chlorobenzoic acid.[1][7] Bromination of 2-chlorobenzoic acid can produce a mixture of isomers if not properly controlled.[1] | Solution: This issue must be addressed before the esterification step. Purify the starting 5-bromo-2-chlorobenzoic acid via recrystallization (e.g., from an ethanol/water mixture).[8] Always check the purity of the starting material by NMR or melting point (Lit. mp 154-156 °C)[4] before proceeding. |
| Difficult/Messy Workup (e.g., Emulsions) | Insufficient Neutralization or pH Issues: Incomplete neutralization of the acid catalyst can lead to issues during extraction. | Solution: Ensure the aqueous layer is basic (pH > 8) after adding sodium bicarbonate. Add the bicarbonate solution slowly and with vigorous stirring to prevent excessive foaming. If an emulsion forms, adding more brine can help break it. |
| Product Degradation (Dark Color) | Excessive Heat or Reaction Time: Prolonged exposure to strong acid at high temperatures can lead to charring or side reactions. | Solution: Do not overheat the reaction. Once TLC shows completion, proceed with the workup promptly. If the product is dark, purification by column chromatography or treatment with activated carbon may be necessary. |
Visualizing the Process
A clear understanding of the workflow and decision-making process is crucial for success.
Caption: Standard experimental workflow for Fischer Esterification.
References
- 1. data.epo.org [data.epo.org]
- 2. iajpr.com [iajpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 8. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 5-bromo-2-chlorobenzoate
Welcome to the technical support center for handling Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with isomeric purity during their work with this critical intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific experimental context.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when handling crude this compound.
Q1: I've synthesized this compound, and my initial analysis shows multiple product peaks. What are the likely isomeric impurities?
Answer: The most common isomeric impurity arises from the preceding synthesis step: the bromination of 2-chlorobenzoic acid. Due to the directing effects of the substituents on the aromatic ring, bromination can occur at different positions.
-
Primary Impurity: The most frequently reported and problematic isomer is Methyl 4-bromo-2-chlorobenzoate . This is formed because the chloro-substituent at position C2 is ortho-, para-directing, making the C4 position susceptible to electrophilic attack. Several synthetic routes report the generation of the 4-bromo-2-chlorobenzoic acid precursor as a significant side product.[1][2][3]
-
Other Potential Isomers: While less common, other isomers such as Methyl 3-bromo-2-chlorobenzoate or Methyl 6-bromo-2-chlorobenzoate could theoretically form.
The key takeaway is that your purification strategy must be robust enough to separate positional isomers, which often have very similar physical properties.[4]
Q2: My initial purification by recrystallization didn't significantly improve the isomeric purity. What went wrong and what should I do next?
Answer: Recrystallization relies on differences in solubility between your desired product and the impurities in a given solvent system. If the isomers have very similar solubility profiles, a single recrystallization may be insufficient.
Causality: The polarity difference between this compound and Methyl 4-bromo-2-chlorobenzoate is subtle, leading to co-crystallization. While patents suggest that recrystallization can be effective for the precursor acid, the ester form may behave differently.[1][5]
Next Steps: When recrystallization fails to achieve the desired purity (e.g., >99.5%), the recommended next step is adsorption chromatography , typically using a silica gel stationary phase. This technique separates compounds based on their differential affinity for the stationary phase, which can resolve isomers with minor polarity differences.[6]
Q3: How do I develop an effective flash column chromatography method to separate these isomers?
Answer: Developing a chromatographic method involves selecting an appropriate stationary phase and mobile phase (eluent) to maximize the separation (resolution) between the isomers.
The Scientific Approach:
-
Stationary Phase: Standard silica gel (SiO₂) is the logical starting point due to its ability to separate compounds based on polarity.
-
Mobile Phase Selection (Eluent System): The goal is to find a solvent system where the isomers have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate.
-
Start with a non-polar solvent like hexane or heptane.
-
Gradually add a slightly more polar "modifier" solvent, such as ethyl acetate or dichloromethane (CH₂Cl₂), to move the compounds up the TLC plate.
-
The ideal eluent system will show two distinct, well-separated spots for your desired product and the impurity. An optimal Rf value for the desired compound is typically in the range of 0.25-0.35 to ensure good separation on the column.
-
-
Scaling to Flash Chromatography: Once you have an effective eluent system from TLC, you can apply it to a flash column. A common practice is to use a slightly less polar mobile phase for the column than what was optimal on the TLC plate to ensure good loading and separation.
See the detailed protocol below for a step-by-step guide.
Q4: What is the best analytical technique to confirm the final purity of my this compound?
Answer: For quantitative purity assessment and isomer detection, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the industry standards.
-
HPLC: A reverse-phase HPLC method, often using a C18 column with an acetonitrile and water mobile phase, is highly effective for separating and quantifying aromatic esters.[7] This method is scalable and can be adapted for preparative separations if needed.
-
GC-MS: GC offers excellent resolution for volatile compounds like methyl esters. The mass spectrometer detector provides definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns, making it a powerful tool for confirming the identity of trace impurities.[8][9]
Purification & Analysis Protocols
Here are detailed, field-proven methodologies for the purification and analysis of this compound.
Protocol 1: Optimized Recrystallization
This protocol is a first-pass attempt at purification, leveraging a mixed-solvent system to enhance solubility differences.
-
Solvent Selection: A mixture of methanol and water is a good starting point, as it has been shown to be effective for the parent carboxylic acid.[10]
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol (near boiling).
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Cooling & Growth: Add another drop or two of hot methanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath (0-5 °C). Slow cooling is critical for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 40% methanol-water solution.[10]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Analysis: Check the purity of the recrystallized product using your chosen analytical method (HPLC or GC-MS).[10]
Protocol 2: Flash Column Chromatography
This protocol is designed for high-resolution separation when recrystallization is insufficient.
-
TLC Analysis: Develop a mobile phase using a hexane/ethyl acetate system. Start with a 95:5 (hexane:ethyl acetate) ratio and adjust as needed to achieve good separation between the isomeric spots on a silica gel TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack the column carefully to avoid air bubbles and cracks, which would compromise separation.
-
Sample Loading: Dissolve the crude ester in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique often results in better resolution.
-
Elution: Begin elution with the mobile phase. Collect fractions of a consistent volume. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling: Once the fractions have been analyzed, combine all fractions that contain only the pure desired product (this compound).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Data & Workflow Visualization
Table 1: Recommended Starting Conditions for Analytical Methods
| Parameter | HPLC | GC-MS |
| Column | C18 (Reverse Phase), 4.6 x 150 mm, 5 µm | DB-5MS or similar, 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Carrier Gas: Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 254 nm | Mass Spectrometer (EI mode) |
| Oven Program | N/A | Start at 100°C, ramp to 280°C at 10°C/min |
Diagram 1: Purification Strategy Decision Tree
This diagram outlines the logical flow for deciding which purification method to employ based on analytical results.
Caption: Decision tree for selecting a purification method.
Diagram 2: General Workflow for Flash Column Chromatography
This diagram illustrates the key steps in performing purification by flash chromatography.
Caption: Workflow for purification via flash chromatography.
References
- 1. data.epo.org [data.epo.org]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. waters.com [waters.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up Methyl 5-bromo-2-chlorobenzoate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the lab bench to larger-scale production. As a key intermediate in the manufacturing of therapeutic agents, including SGLT2 inhibitors, robust and scalable synthesis is paramount.[1]
This document moves beyond simple protocols to explain the underlying chemical principles and address the common pitfalls encountered during scale-up. We will explore the causality behind experimental choices, provide self-validating troubleshooting guides, and ground our recommendations in authoritative literature.
Section 1: Synthesis Pathway Overview & Key Challenges
The production of this compound typically proceeds through one of two primary synthetic routes, each presenting unique challenges during scale-up. The choice of pathway often depends on the cost and availability of starting materials, as well as the capabilities for handling hazardous reagents and managing impurity profiles.
-
Route A: Sandmeyer Reaction Pathway: This route often starts from a 5-bromo-2-aminobenzoic acid derivative. The core transformation involves a diazotization of the amino group, followed by a copper-catalyzed Sandmeyer reaction to install the chloro group.[2][3] The primary challenges are the thermal instability of the diazonium salt intermediate and controlling side reactions.[4][5]
-
Route B: Electrophilic Aromatic Substitution Pathway: This route typically begins with 2-chlorobenzoic acid or its methyl ester, followed by electrophilic bromination to introduce the bromine atom at the 5-position.[6][7] The main challenge here is achieving high regioselectivity to avoid the formation of undesired isomers, such as 4-bromo-2-chlorobenzoic acid, which can be difficult to separate.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up the diazotization step for the Sandmeyer reaction? A1: The primary hazard is the thermal instability of the aryl diazonium salt intermediate.[5] These compounds can decompose exothermically, and sometimes explosively, releasing nitrogen gas, which can lead to a rapid pressure increase in a sealed or inadequately vented reactor.[4][8] The cardinal rules for safety are:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times.[5][9] On a large scale, this requires a highly efficient cooling system and careful monitoring, as the diazotization reaction itself is exothermic.[5]
-
Avoid Isolation: Never isolate the diazonium salt in a dry, solid state, as it is highly sensitive to shock, friction, and heat.[5][8] It should be generated and used in situ.
-
Proper Venting: Ensure the reactor is adequately vented to safely release nitrogen gas generated during the reaction and potential decomposition.[5]
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to side reactions and instability.[5]
Q2: My bromination of 2-chlorobenzoic acid is producing a significant amount of the 4-bromo isomer. How can I improve the regioselectivity for the desired 5-bromo product? A2: This is a common challenge due to the competing directing effects of the ortho-para directing chloro group and the meta-directing carboxylic acid group. To favor bromination at the 5-position (para to the chloro group), you can:
-
Use an Inhibitor/Catalyst System: Certain additives can enhance selectivity. For instance, using an N-bromosuccinimide (NBS)/sulfuric acid system with a catalyst like sodium sulfite has been reported to inhibit the formation of the 4-bromo isomer.[2][6]
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions. Perform temperature scouting studies to find the optimal balance between reaction rate and selectivity.
-
Protecting Groups: An alternative, though longer, route involves using a protecting group strategy to block other reactive sites, perform the bromination, and then deprotect.[10]
Q3: My Fischer esterification of 5-bromo-2-chlorobenzoic acid is slow and the conversion is low. What are the key parameters to optimize for scale-up? A3: Fischer esterification is an equilibrium-limited reaction. To drive it towards the product, you must address the following:
-
Water Removal: The water produced during the reaction must be removed to shift the equilibrium. On a large scale, this is often achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Excess Alcohol: Use a significant excess of methanol as it serves as both a reagent and a solvent, pushing the equilibrium towards the ester.
-
Catalyst Loading: Ensure adequate loading of a strong acid catalyst like sulfuric acid. However, be mindful that excessive acid can lead to side reactions and complicates the work-up and waste disposal, a significant concern at industrial scale.[11]
Q4: What are the most effective methods for purifying this compound on a large scale? A4: The choice depends on the impurity profile, particularly the presence of isomers.
-
Crystallization: This is the most common and cost-effective method for large-scale purification of solid compounds.[12] A well-developed crystallization process can effectively remove isomers and other impurities, yielding a high-purity product. Solvent screening is critical to identify a system that provides good yield and high purity.
-
Chromatography: While highly effective, large-scale preparative chromatography (often normal-phase) is significantly more expensive and time-consuming than crystallization.[13] It is typically reserved for high-value products or when crystallization fails to provide the required purity.[13][14]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction is powerful but notoriously sensitive. Low yield or process failure at scale can often be traced back to the stability and reactivity of the diazonium salt.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Low or No Product Formation | 1. Diazonium Salt Decomposition: The temperature may have exceeded 5 °C, causing the intermediate to decompose before it could react.[9] | Action: Improve reactor cooling efficiency. Verify thermocouple accuracy. Consider a slower, more controlled addition of sodium nitrite to manage the exotherm.[5] Rationale: Diazonium salts are thermally labile; maintaining a low temperature is paramount for their stability.[15][16] |
| 2. Incomplete Diazotization: Insufficient acid or nitrite can lead to unreacted starting material. | Action: Ensure at least 3 equivalents of acid are used (one for the amino group, one for NaNO₂, and one to maintain acidity). Test for excess nitrous acid with starch-iodide paper and quench any excess with sulfamic acid before proceeding.[5] Rationale: Proper stoichiometry is crucial for the complete in-situ generation of nitrous acid and subsequent diazotization. | |
| Formation of Phenolic Impurities | Reaction with Water: The diazonium salt has reacted with water instead of the chloride from the copper catalyst. | Action: Ensure the copper(I) chloride catalyst is active and fully dissolved/suspended. Increase the concentration of the chloride source. Rationale: The desired Sandmeyer reaction is in competition with hydrolysis. A high concentration of an active catalyst and the nucleophile (Cl⁻) favors the intended pathway.[17] |
| Formation of Azo Dyes (Colored Impurities) | Self-Coupling: The diazonium salt has coupled with the electron-rich starting amine. | Action: Add the sodium nitrite solution to the acidic solution of the amine, not the other way around. This ensures the amine is always protonated and deactivated towards coupling. Rationale: This addition order minimizes the concentration of the free, unprotonated amine available for undesired electrophilic attack by the diazonium salt.[18] |
| Runaway Reaction / Pressure Buildup | Uncontrolled Decomposition: A localized "hot spot" or general temperature excursion has initiated rapid decomposition of the diazonium salt.[4][19] | Action (Prevention): For large-scale operations, consider transitioning to a continuous flow reactor. Rationale: Flow chemistry minimizes the amount of hazardous diazonium intermediate present at any given time, drastically improving the safety profile by preventing accumulation and enabling better thermal control.[8] |
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Guide 2: Purification Strategies for Large-Scale Production
Achieving >99% purity for an active pharmaceutical ingredient (API) intermediate is standard. For this compound, this often means removing the 4-bromo and 3,5-dibromo isomers.
Strategy 1: Recrystallization
This is the preferred industrial method due to its scalability and cost-effectiveness.[12]
-
Step 1: Solvent Screening: The goal is to find a solvent or solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the key isomers remain in the mother liquor.
-
Common Solvents to Screen: Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene, Heptane, and mixtures thereof (e.g., Methanol/Water[7]).
-
-
Step 2: Protocol Development:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cool the solution slowly and without agitation initially to promote the formation of large, pure crystals.
-
Once crystal formation begins, gentle agitation can be applied.
-
Cool to a final temperature (e.g., 0-5 °C) and hold to maximize yield.
-
Filter the crystals and wash with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Dry the product under vacuum.
-
-
Troubleshooting:
-
Oiling Out: If the product separates as a liquid instead of a solid, the cooling rate may be too fast, or the solvent may be inappropriate. Try a slower cooling profile or a more non-polar solvent.
-
Poor Yield: The product may be too soluble in the chosen solvent. Try a more non-polar solvent or an anti-solvent addition strategy.
-
Low Purity: The chosen solvent is not discriminating enough between the product and impurities. A multi-solvent system or a different solvent may be required. A second recrystallization may be necessary.
-
Strategy 2: Preparative Chromatography
Used when crystallization is ineffective.
-
System Choice: For non-polar compounds like this ester, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is often the method of choice for large-scale isolation.[13]
-
Method Development:
-
Develop an analytical HPLC method (e.g., using a hexane/ethyl acetate mobile phase on a silica column) that shows good separation between the desired product and key impurities.
-
Scale the method to a preparative column, adjusting flow rates and loading amounts accordingly.
-
-
Challenges at Scale:
-
Cost: The cost of silica gel and large volumes of high-purity solvents is substantial.
-
Throughput: Chromatography is a batch process that can be a significant bottleneck compared to crystallization.
-
Solvent Removal: Evaporating large volumes of solvent after fraction collection requires significant energy and time.
-
Section 4: Recommended Experimental Protocol (Sandmeyer Route)
This protocol describes the synthesis of this compound starting from Methyl 5-bromo-2-aminobenzoate. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Diazotization and Sandmeyer Reaction
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Connect the reactor to a cooling circulator capable of maintaining -5 °C to 5 °C.
-
Charge Reagents: To the reactor, add Methyl 5-bromo-2-aminobenzoate (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Begin stirring to create a slurry.
-
Cooling: Cool the reactor contents to 0 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in deionized water. Add this solution dropwise via the addition funnel to the stirred slurry, ensuring the internal temperature does not exceed 5 °C.[5] The addition should take approximately 60-90 minutes.
-
Diazonium Salt Formation: After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. The mixture should become a clear solution, indicating the formation of the diazonium salt.
-
Catalyst Solution: In a separate vessel, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (2.0 eq).
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. CAUTION: This addition can be exothermic and will result in the vigorous evolution of nitrogen gas. Ensure the addition rate is controlled to manage the off-gassing and maintain the reaction temperature below 20 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until HPLC analysis shows complete consumption of the intermediate.
Step 2: Work-up and Isolation
-
Quenching: Pour the reaction mixture into a larger vessel containing an equal volume of water and ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.
Step 3: Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C.
-
Filtration: Collect the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol.
-
Drying: Dry the purified product in a vacuum oven at 40 °C to a constant weight.
-
Analysis: Confirm the purity by HPLC and the structure by ¹H NMR and MS analysis.
Section 5: References
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. --INVALID-LINK--
-
Aydoğan, C., & Yılmaz, İ. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies. Hilaris Publisher. --INVALID-LINK--
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2020). MDPI. --INVALID-LINK--
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. --INVALID-LINK--
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Semantic Scholar. --INVALID-LINK--
-
New Insights into Safe Diazotization of 2-ANDSA: Mapping Thermal Risks. (2024). Emergency Management Science and Technology. --INVALID-LINK--
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2005). ACS Publications. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. (2024). Benchchem. --INVALID-LINK--
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. --INVALID-LINK--
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. --INVALID-LINK--
-
8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023). Greatwall Process Control. --INVALID-LINK--
-
What are the emerging technologies for pharmaceutical intermediate purification? (2024). Dakenchem. --INVALID-LINK--
-
Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. (2023). MDPI. --INVALID-LINK--
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). PMC - NIH. --INVALID-LINK--
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange. --INVALID-LINK--
-
Reactions involving arenediazonium salts. (n.d.). Lumen Learning. --INVALID-LINK--
-
Sandmeyer reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023). EPO. --INVALID-LINK--
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. --INVALID-LINK--
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). PMC - NIH. --INVALID-LINK--
-
Li, J.-Q., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate... Pharmaceutical Fronts, 4, e244–e249. --INVALID-LINK--
-
Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (2019). Google Patents. --INVALID-LINK--
-
5-Bromo-2-chlorobenzoic acid synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biosynce.com [biosynce.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 19. bioengineer.org [bioengineer.org]
column chromatography conditions for purifying Methyl 5-bromo-2-chlorobenzoate
Welcome to the technical support center for the purification of Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this key chemical intermediate. We will move beyond simple procedural lists to explore the underlying principles and provide robust, field-tested solutions to common problems.
Troubleshooting Guide
This section addresses specific, practical issues you might face during purification. Each answer provides a step-by-step solution grounded in chemical principles.
Question 1: My final product is still contaminated with the starting material, 5-bromo-2-chlorobenzoic acid, even after chromatography. How can I improve the separation?
Answer: This is a very common issue. The residual acidity of standard silica gel can cause the carboxylic acid to streak throughout the column, leading to co-elution with your less polar ester product. There are two main strategies to resolve this: a pre-chromatography workup or modifying the chromatography conditions.
Strategy 1: Pre-Chromatography Acid-Base Extraction The most effective method is to remove the acidic starting material before running the column.
-
Dissolve your crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The acidic 5-bromo-2-chlorobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while your neutral ester remains in the organic layer.
-
Separate the layers. It is advisable to perform the aqueous wash two to three times to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
This simple extraction should remove the vast majority of the acidic starting material, making the subsequent chromatography much cleaner.[1]
Strategy 2: Modifying the Mobile Phase If you still observe acid contamination, or prefer an all-in-one chromatographic solution, you can neutralize the silica gel's acidic sites by modifying your mobile phase.
-
The Fix: Add a very small amount of a volatile base, like triethylamine (Et₃N), to your eluent system. A typical concentration is 0.1-0.5% by volume.
-
The Mechanism: The triethylamine will preferentially bind to the acidic silanol groups on the silica surface. This prevents the carboxylic acid impurity from interacting strongly and streaking, causing it to elute with a more defined band, typically at a very low Rf value (it will "stick" to the baseline).[1] Your neutral ester product will elute normally.
Question 2: The separation between my desired product and an unknown impurity is very poor. Their spots are almost merged on the TLC plate. What should I do?
Answer: Poor resolution is typically a problem with mobile phase polarity. The goal is to find a solvent system where your desired product has an Rf value between 0.25 and 0.4, providing the optimal "window" for separation on a column.[2]
Step-by-Step Solvent System Optimization:
-
Identify the Impurity: The most likely impurity, aside from starting material, is the isomeric Methyl 4-bromo-2-chlorobenzoate, which can form during synthesis.[3][4] This isomer will have very similar polarity to your desired product, making separation challenging.
-
Decrease Polarity: If the Rf values for both spots are too high (>0.5), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexane to 10%).
-
Change Solvent Selectivity: If simply changing the solvent ratio doesn't work, you need to change the nature of the solvents themselves. Different solvents interact with your compounds in unique ways.
-
Try replacing ethyl acetate with dichloromethane (DCM). A common starting point could be a gradient of DCM in hexane.
-
Consider a ternary system. For example, a mixture of Hexane:DCM:Ethyl Acetate can sometimes provide the unique selectivity needed to resolve closely-related isomers.
-
-
Consider a Different Stationary Phase: If all attempts with silica gel fail, the impurity may be inseparable under normal-phase conditions. While less common for this compound, you could explore alumina (neutral or basic) or even reverse-phase chromatography.[2]
Question 3: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. Why is this happening?
Answer: Streaking or "tailing" is almost always caused by an undesirable secondary interaction between your compound (or an impurity) and the stationary phase.
-
Cause 1: Acidic Impurities: As discussed in Question 1, the primary cause is often contamination with 5-bromo-2-chlorobenzoic acid. The carboxylic acid group interacts very strongly with the acidic silica gel, leading to poor elution behavior.[1] The solution is a pre-chromatography basic wash or the addition of triethylamine to your eluent.
-
Cause 2: Overloading the Column: If you load too much crude material onto the column, the separation bands will broaden significantly, leading to overlap and tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used.
-
Cause 3: Poor Sample Loading: If the initial band of your sample at the top of the column is not flat and narrow, the separation will be compromised from the start. This can happen if you use too much solvent to dissolve your sample for loading. If your compound is poorly soluble in the mobile phase, it is highly recommended to use the "dry loading" method.[5] In this technique, the crude product is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder that can be carefully added to the top of the column.[5]
Question 4: I have a very low yield after column chromatography. Where could my product have gone?
Answer: Product loss during chromatography can be frustrating. There are several potential culprits:
-
Decomposition on Silica: Some organic molecules are unstable on acidic silica gel.[2] To test for this, you can run a "2D TLC." Spot your crude mixture in one corner of a square TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system.[5] If your compound is stable, the spots will form a simple diagonal line. If new spots appear off the diagonal, it indicates decomposition on the silica plate. If this is the case, you may need to use a deactivated stationary phase like neutral alumina.[2]
-
Irreversible Adsorption: The compound might be too polar for the chosen eluent and may have remained adsorbed at the top of the column. After your run, try flushing the column with a very polar solvent (like 100% ethyl acetate or 5% methanol in DCM) to see if any additional material elutes.
-
Fractions are Too Dilute: Your compound may have eluted, but in such a large volume of solvent that it's undetectable by TLC.[2] Try combining and concentrating fractions that you expected to contain your product and re-analyzing them.
Frequently Asked Questions (FAQs)
Question 1: What is a good starting solvent system for purifying this compound on a silica gel column?
Answer: A standard and effective mobile phase for this class of compound is a mixture of a non-polar alkane and a more polar ester. We recommend starting your TLC analysis with 10% Ethyl Acetate in Hexane (v/v) . Based on the resulting Rf value, you can adjust the ratio to achieve optimal separation.
Question 2: What are the most likely impurities I might encounter?
Answer: Besides residual solvents, the two most common impurities are:
-
5-bromo-2-chlorobenzoic acid: The unreacted starting material from the esterification reaction. It is much more polar than your product.[6][7]
-
Methyl 4-bromo-2-chlorobenzoate: An isomer formed during the bromination of 2-chlorobenzoic acid.[3][8] This impurity has a polarity very similar to your desired product and is often the most challenging to separate.
Question 3: Should I use dry loading or wet loading for my sample?
Answer: The choice depends on your sample's solubility.
-
Wet Loading: If your crude product dissolves easily in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM), wet loading is faster. Dissolve the sample and carefully pipette it directly onto the top of the silica bed.[5]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase.[5] It prevents issues with the sample precipitating on the column and ensures a more even, concentrated starting band, which generally leads to better separation.
Data Summary
The following table provides expected Rf values for this compound and its common acidic impurity in various solvent systems on a standard silica gel TLC plate. This data is illustrative and serves as a guide for developing your separation method.
| Mobile Phase (Ethyl Acetate in Hexane, v/v) | Expected Rf of this compound | Expected Rf of 5-bromo-2-chlorobenzoic acid | Analysis |
| 5% | ~0.25 | ~0.05 | Good for separating the ester from the acid, but the ester may elute slowly from the column. |
| 10% | ~0.40 | ~0.15 | Optimal starting point. Provides good separation and a reasonable elution time for the product. |
| 20% | ~0.60 | ~0.30 | Rf of the product is too high for ideal separation from non-polar impurities. |
Experimental Protocols
Protocol 1: TLC Analysis for Optimal Mobile Phase
-
Dissolve a small amount of your crude material in a few drops of DCM or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with your chosen mobile phase (e.g., 10% EtOAc/Hexane) to a depth of about 0.5 cm.
-
Place the TLC plate in the chamber, ensuring the spots are above the solvent line. Cover the chamber.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio until the desired product has an Rf of ~0.3.
Protocol 2: Column Chromatography Workflow
Caption: Column Chromatography Workflow Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 7. 5-ブロモ-2-クロロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Stability of Methyl 5-bromo-2-chlorobenzoate Reactions
Welcome to the technical support center for handling reactions involving Methyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the thermal stability of experiments with this compound. As a halogenated aromatic ester, this compound can be a key building block in multi-step syntheses, but it also presents potential thermal hazards that require careful consideration and management. This document will equip you with the knowledge to assess and control these risks effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with this compound?
Q2: What types of reactions involving this compound are most likely to be exothermic?
Reactions that involve the substitution of the chloro or bromo groups, or hydrolysis of the ester, are prime candidates for exothermic behavior. Key examples include:
-
Amination Reactions: The reaction of this compound with amines to form substituted anilines is a common transformation. These reactions can be significantly exothermic, especially when using highly nucleophilic amines or when conducted at elevated temperatures to drive the reaction to completion.
-
Hydrolysis (Saponification): Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid is a classic exothermic reaction. The use of strong bases like sodium hydroxide or potassium hydroxide can generate substantial heat.
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with other nucleophiles, such as alkoxides or thiolates, to displace one of the halogen atoms can also be exothermic. The rate and exothermicity will depend on the nucleophilicity of the reagent and the reaction conditions.
Q3: The Safety Data Sheet (SDS) for this compound is not very detailed on thermal hazards. What should I do?
The absence of detailed thermal hazard data on an SDS is not uncommon for specialized reagents. In such cases, it is crucial to treat the compound with a high degree of caution and to perform your own thermal hazard assessment, especially when developing a new process or scaling up a reaction. The SDS provides basic safety information, but it is not a substitute for a thorough risk assessment of your specific chemical transformation[1].
Q4: How can I assess the thermal stability of my specific reaction?
A multi-step approach is recommended to assess the thermal stability of your reaction:
-
Literature Review: Search for literature on similar reactions with structurally related compounds to get a qualitative understanding of the potential hazards.
-
Thermal Screening (DSC/TGA): Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on your starting materials, intermediates, and final product to determine their decomposition temperatures and any potential exothermic events.
-
Reaction Calorimetry: Conduct the reaction in a reaction calorimeter (e.g., RC1) to measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mixture. This data is essential for safe scale-up.
-
Adiabatic Calorimetry: For reactions with high thermal risk, adiabatic calorimetry (e.g., ARC) can be used to simulate a worst-case "loss of cooling" scenario and determine the time to maximum rate of temperature rise.
Troubleshooting Guide
Problem 1: My reaction temperature is increasing unexpectedly, even with cooling.
-
Immediate Action:
-
Stop the addition of any reagents.
-
Increase the cooling to the maximum capacity.
-
If the temperature continues to rise, be prepared to execute an emergency quench procedure.
-
-
Potential Causes & Solutions:
-
Reagent Accumulation: The rate of addition of a reagent may be faster than its rate of consumption, leading to an accumulation of unreacted material. If the reaction then initiates or accelerates, a large amount of heat can be released rapidly.
-
Solution: Reduce the addition rate of the limiting reagent. Ensure that the reaction has initiated before adding the bulk of the reagent. In-situ monitoring techniques can be invaluable here.
-
-
Inadequate Cooling: The heat generated by the reaction may exceed the heat removal capacity of your reactor setup.
-
Solution: For laboratory scale, use a larger cooling bath or a cryostat. For scale-up, a thorough understanding of the reactor's heat transfer capabilities is essential. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
-
Side Reactions or Decomposition: An unexpected temperature rise could be due to an unintended side reaction or the onset of decomposition of a reactant, intermediate, or product.
-
Solution: Analyze the reaction mixture to identify any unexpected byproducts. Re-evaluate the thermal stability of all components at the reaction temperature using techniques like DSC.
-
-
Problem 2: I am planning to scale up a reaction with this compound and I am concerned about thermal safety.
-
Proactive Steps:
-
Do not proceed with scale-up without a thorough thermal hazard assessment.
-
Quantify the Heat of Reaction: Use reaction calorimetry to determine the total heat of reaction (ΔHrxn) and the maximum rate of heat release.
-
Calculate the Adiabatic Temperature Rise: Determine the maximum temperature the reaction mixture could reach in a "loss of cooling" scenario. This is calculated as ΔTad = |ΔHrxn| / (m * Cp), where 'm' is the mass and 'Cp' is the heat capacity of the reaction mixture.
-
Compare to Decomposition Temperatures: Ensure that the maximum potential temperature of the reaction is well below the decomposition temperature of any component in the mixture (as determined by DSC/TGA). A safety margin of at least 50-100 °C is often recommended.
-
Develop a Basis of Safety: This should include:
-
Controlled addition of the limiting reagent.
-
Adequate cooling capacity.
-
An emergency cooling or quenching plan.
-
Pressure relief systems for the reactor.
-
-
Problem 3: How do I design a safe quenching procedure for a runaway reaction?
-
Key Principles:
-
Effectiveness: The quenching agent must stop the reaction quickly and effectively. This can be achieved by rapidly cooling the mixture, diluting the reactants, or chemically neutralizing a key reagent or catalyst.
-
Compatibility: The quenching agent should not react with the reaction mixture in a way that generates more heat or gas.
-
Delivery: You must have a reliable method for introducing the quenching agent into the reactor, even under emergency conditions.
-
-
Example Quenching Strategies:
-
Thermal Quench: Rapid addition of a large volume of a cold, inert solvent.
-
Chemical Quench: Addition of a reagent that will quickly neutralize a key reactant. For example, for a reaction involving a strong base, a weak acid could be used as a quencher.
-
Inhibitor: For some reactions, an inhibitor can be added to stop the catalytic cycle.
-
Always test your quenching procedure on a small scale before relying on it for a larger scale process.
Experimental Protocols & Data Presentation
Protocol 1: Thermal Screening using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition for this compound.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a high-pressure DSC pan.
-
Seal the pan.
-
Place the pan in the DSC cell.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Examine the DSC thermogram for any sharp exothermic events.
-
The onset temperature of the first major exotherm is considered the decomposition temperature.
-
Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC1)
-
Objective: To determine the heat of reaction for the amination of this compound with a representative amine.
-
Apparatus: A calibrated reaction calorimeter (e.g., Mettler-Toledo RC1e).
-
Procedure:
-
Charge the reactor with this compound and the chosen solvent.
-
Bring the reactor contents to the desired reaction temperature.
-
Add the amine solution at a constant, controlled rate.
-
The calorimeter will measure the heat flow in real-time by adjusting the temperature of the reactor jacket to maintain a constant reaction temperature.
-
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the addition to obtain the total heat of reaction.
-
The peak heat flow can be used to calculate the maximum rate of heat release.
-
Data Summary Table
| Parameter | Analytical Technique | Typical Value/Information Gained | Importance for Safety |
| Decomposition Onset Temperature | DSC/TGA | Temperature at which the substance begins to exothermically decompose. | Defines the upper safe operating temperature limit. |
| Heat of Reaction (ΔHrxn) | Reaction Calorimetry | The total amount of heat released or absorbed during the reaction. | Used to calculate the adiabatic temperature rise. |
| Maximum Heat Release Rate | Reaction Calorimetry | The maximum power output of the reaction. | Determines the required cooling capacity for the reactor. |
| Heat Capacity (Cp) | Reaction Calorimetry | The amount of heat required to raise the temperature of the reaction mass. | Used in the calculation of the adiabatic temperature rise. |
| Time to Maximum Rate (TMRad) | Adiabatic Calorimetry | The time it takes for a reaction to reach its maximum rate of temperature rise under adiabatic conditions. | A key parameter for designing emergency relief systems. |
Visualizations
Workflow for Thermal Hazard Assessment
Caption: Workflow for a comprehensive thermal hazard assessment.
Logical Relationship for Managing Exothermic Reactions
Caption: Key factors in managing exothermic reactions.
References
Validation & Comparative
A Multi-Faceted Approach to Structural Elucidation: Interpreting the 1H NMR Spectrum of Methyl 5-bromo-2-chlorobenzoate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Every new chemical entity, intermediate, or potential impurity must be rigorously characterized to ensure its identity and purity. While a suite of analytical techniques is often employed, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most informative tool for elucidating the structure of organic molecules in solution.[1][2]
This guide provides an in-depth analysis of the ¹H NMR spectrum of a key synthetic intermediate, Methyl 5-bromo-2-chlorobenzoate. We will dissect its spectral features, explaining the causal relationships between the molecular structure and the observed signals. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary techniques, presenting a holistic, self-validating workflow for structural verification that embodies the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).
Part 1: Decoding the ¹H NMR Spectrum of this compound
The structure of this compound presents a classic interpretation challenge: a trisubstituted benzene ring.[3] The interplay of electron-withdrawing and directing effects from the chloro, bromo, and methyl ester substituents results in a distinct and predictable ¹H NMR spectrum.
Molecular Structure and Proton Environments
First, let's visualize the molecule and identify the unique proton environments. There are four distinct sets of protons: the three aromatic protons (labeled H-3, H-4, and H-6) and the three protons of the methyl ester group (-OCH₃).
Caption: Chemical structure with proton labeling.
Interpreting the Signals: Chemical Shift, Multiplicity, and Coupling
The spectrum is analyzed based on three key parameters for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[4]
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -OCH₃ | ~3.9 | 3H | Singlet (s) | N/A | Protons on a carbon adjacent to an oxygen in an ester group. No adjacent protons to couple with. |
| H-6 | ~7.8 | 1H | Doublet (d) | Jmeta ≈ 2.5 Hz | Located ortho to the strongly electron-withdrawing ester group, causing significant deshielding (downfield shift). It is split only by H-4 through a weak meta-coupling. |
| H-4 | ~7.6 | 1H | Doublet of Doublets (dd) | Jortho ≈ 8.7 Hz, Jmeta ≈ 2.5 Hz | Coupled to H-3 via a strong ortho-coupling and to H-6 via a weaker meta-coupling. |
| H-3 | ~7.4 | 1H | Doublet (d) | Jortho ≈ 8.7 Hz | Located ortho to the deshielding chlorine atom. It is split only by its neighbor H-4 through a strong ortho-coupling. |
Note: Predicted chemical shifts are based on standard substituent effects and may vary slightly depending on the solvent and spectrometer frequency.[5]
The causality behind these assignments lies in the electronic environment of each proton. The carbonyl group of the ester is a powerful electron-withdrawing group via resonance and induction, significantly deshielding the proton at the ortho position (H-6). The halogens also withdraw electron density inductively, deshielding their neighboring protons. The splitting patterns are a direct consequence of the through-bond spin-spin coupling between adjacent non-equivalent protons, following the n+1 rule.[6] The magnitude of the coupling constant (J) is diagnostic of the spatial relationship: Jortho (7–10 Hz) is much larger than Jmeta (2–3 Hz).[5]
Part 2: A Comparative Guide to Structural Verification
While ¹H NMR provides a robust initial picture, a multi-technique approach is essential for unequivocal structure confirmation, particularly in regulated environments like drug development.
Beyond ¹H NMR: A Suite of Complementary Techniques
| Analytical Technique | Information Provided for this compound | Strengths & Causality | Limitations |
| ¹³C NMR | Provides the number of unique carbon environments (~8 signals: 6 aromatic, 1 carbonyl, 1 methoxy). | Directly probes the carbon backbone. Chemical shifts are highly sensitive to the electronic environment, confirming the presence of key functional groups (e.g., C=O at ~165 ppm). | Lower sensitivity than ¹H NMR; requires longer acquisition times.[7] |
| 2D NMR (HSQC/HMBC) | Unambiguously links protons to their attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC).[8] | HSQC confirms C-H attachments (e.g., C-3 to H-3). HMBC reveals connectivity across the molecule (e.g., correlation from -OCH₃ protons to the carbonyl carbon), locking the structure in place.[9][10] | Requires more sophisticated instrumentation and expertise in data interpretation. |
| Mass Spectrometry (MS) | Determines the molecular weight (248.95 g/mol for the most abundant isotopes) and elemental composition (C₈H₆BrClO₂). | Provides the exact mass and formula. The characteristic isotopic pattern of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive evidence for their presence. | Does not provide information on the connectivity of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | A strong absorbance at ~1730 cm⁻¹ is characteristic of the C=O stretch in the ester. C-O stretches (~1250-1300 cm⁻¹) and aromatic C=C stretches (~1475-1600 cm⁻¹) would also be present. | Provides limited information on the overall molecular skeleton and substituent positions. |
| Chromatography (GC/HPLC) | Assesses the purity of the compound and separates it from impurities. | Essential for confirming that the analyzed sample is a single component, ensuring the spectroscopic data is not convoluted by impurities.[11] | Primarily a separation technique; requires a detector (like MS) for structural information.[12] |
A Synergistic Workflow for Structure Elucidation
The most trustworthy structural assignment comes not from a single experiment, but from a logical workflow where each technique validates the others.
Caption: A synergistic workflow for confident structural characterization.
Part 3: Experimental Protocols
Trustworthy data begins with meticulous experimental practice. The following protocols provide a self-validating system for acquiring high-quality NMR data.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Causality: An appropriate concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time without causing signal broadening from saturation effects.
-
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the NMR tube.
-
Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. TMS serves as the internal standard, providing a reference peak at 0.00 ppm for accurate chemical shift calibration.
-
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.
-
Causality: A homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.
-
-
Transfer: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth according to the spectrometer's gauge.
Protocol 2: ¹H NMR Data Acquisition (Typical 400 MHz Spectrometer)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent (e.g., CDCl₃).
-
Causality: The lock system compensates for magnetic field drift over time, ensuring the stability required for high-resolution measurements.
-
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.
-
Causality: Proper shimming is critical for achieving sharp lineshapes and resolving fine coupling patterns. Poor shimming leads to broad, distorted peaks.
-
-
Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
Causality: Maximizes the sensitivity of the experiment, improving the signal-to-noise ratio.
-
-
Parameter Setup: Set the key acquisition parameters:
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Pulse Angle: 30-45 degrees (a compromise between signal and relaxation time).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 (adjust as needed based on sample concentration).
-
-
Acquisition: Start the acquisition.
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Integrate the signals and calibrate the chemical shift scale to the TMS peak at 0.00 ppm.
By following this comprehensive approach—starting with a detailed interpretation of the foundational ¹H NMR spectrum and systematically layering on confirmatory data from orthogonal techniques—researchers can achieve an unimpeachable structural characterization of molecules like this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. jchps.com [jchps.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
comparison of Methyl 5-bromo-2-chlorobenzoate vs Methyl 2-bromo-5-chlorobenzoate
An In-Depth Comparative Guide for Synthetic Chemists: Methyl 5-bromo-2-chlorobenzoate vs. Methyl 2-bromo-5-chlorobenzoate
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated aromatic compounds serve as indispensable building blocks. Their utility stems from the defined reactivity of carbon-halogen bonds, which allows for precise molecular elaboration through cross-coupling reactions. Among these vital synthons are the isomeric compounds this compound and Methyl 2-bromo-5-chlorobenzoate. While sharing the same molecular formula and weight, the positional difference of their halogen substituents imparts distinct physicochemical properties and, more critically, divergent reactivity profiles.
This guide provides a comprehensive comparison of these two isomers, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare their spectral and physical properties, and explore the profound impact of halogen positioning on their synthetic applications, supported by experimental data and protocols.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The seemingly subtle shift in halogen placement between the two title compounds leads to measurable differences in their physical properties, such as melting point and density. These variations, summarized in the table below, are a direct consequence of altered crystal packing and intermolecular forces dictated by the specific substitution pattern on the benzene ring.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Methyl 2-bromo-5-chlorobenzoate |
| CAS Number | 251085-87-7[1][2] | 27007-53-0[3] |
| Molecular Formula | C₈H₆BrClO₂[1][2] | C₈H₆BrClO₂[3] |
| Molecular Weight | 249.49 g/mol [1][4] | 249.49 g/mol [3] |
| Appearance | Solid[2] | White to orange/green powder or lump |
| Melting Point | Not consistently reported, but solid at RT | 39.0 - 43.0 °C |
| Boiling Point | 276.0 °C (at 760 mmHg)[1] | Not available |
| Density | ~1.6 g/cm³[1] | Not available |
Spectroscopic Differentiation
While mass spectrometry would yield identical molecular ions for both isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and unambiguous method for their differentiation. The chemical shifts and coupling patterns of the aromatic protons are unique to each substitution pattern.
-
This compound: The ¹H NMR spectrum is expected to show three distinct aromatic signals. The proton at C6 (ortho to the ester and chloro group) would likely be the most downfield. The protons at C3 and C4 would appear as doublets or doublet of doublets, with coupling constants characteristic of their ortho and meta relationships.
-
Methyl 2-bromo-5-chlorobenzoate: This isomer will also display three aromatic proton signals. The proton at C6 (ortho to the ester and chloro group) will be distinct. The key difference lies in the steric and electronic environment dictated by the bromine atom at the C2 position, ortho to the ester, which will influence the shifts of adjacent protons.
Synthesis and Accessibility
Both methyl esters are most commonly prepared via Fischer esterification of their corresponding carboxylic acid precursors. The accessibility of the final ester is therefore directly linked to the synthesis of the parent acid.
-
This compound is synthesized from 5-bromo-2-chlorobenzoic acid.[4] This acid can be prepared through various routes, including the bromination of 2-chlorobenzoic acid or from 5-bromo-2-aminobenzoic acid derivatives via diazotization and chlorination reactions.[5][6][7]
-
Methyl 2-bromo-5-chlorobenzoate is prepared from 2-bromo-5-chlorobenzoic acid.[8] A common lab-scale synthesis involves dissolving the acid in methanol and bubbling dry HCl gas through the solution to catalyze the esterification.[8]
General Workflow: Fischer Esterification
The diagram below illustrates the general and straightforward workflow for synthesizing these methyl esters from their carboxylic acid precursors, a fundamental reaction in organic chemistry.
Caption: General workflow for the synthesis of methyl halogenated benzoates.
Reactivity: The Decisive Factor in Synthetic Utility
The most critical distinction between these isomers lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This difference is governed by the relative reactivity of the C-Br and C-Cl bonds and the steric environment around them.
The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) complex is I > Br > OTf >> Cl.[9][10] This principle is the cornerstone of regioselective synthesis, allowing chemists to functionalize one position selectively while leaving the other halogen intact for subsequent transformations.
This compound: Selective C5 Functionalization
In this isomer, the bromine atom is at the C5 position, meta to the ester and para to the chlorine. The C-Br bond is significantly more reactive than the C-Cl bond.[9] Therefore, under standard Suzuki-Miyaura conditions, cross-coupling will occur selectively at the C5 position. This leaves the C2 chlorine atom available for a second, more forcing cross-coupling reaction or other nucleophilic aromatic substitution, making it a valuable building block for creating highly substituted aromatic rings.
Methyl 2-bromo-5-chlorobenzoate: Selective C2 Functionalization
For this isomer, the more reactive C-Br bond is at the C2 position, ortho to the methyl ester. Suzuki coupling will preferentially occur at this site.[11] The proximity of the ester group can influence the reaction kinetics. While the bromine is more sterically hindered than in the 5-bromo isomer, its activation by the ortho ester group can facilitate certain transformations. The remaining chlorine at C5 can then be used in subsequent reactions.
The diagram below visualizes this critical difference in reactivity.
Caption: Regioselective Suzuki coupling of the two isomeric benzoates.
Applications in Medicinal Chemistry and Drug Discovery
Both isomers and their parent carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals.[8][12][13][14] The ability to introduce specific aryl or heteroaryl groups at either the C2 or C5 position via selective cross-coupling is a powerful tool for building molecular diversity and exploring structure-activity relationships (SAR).
-
5-Bromo-2-chlorobenzoic acid , the precursor to one isomer, is a key starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used to treat type 2 diabetes.[7]
-
The general class of substituted benzoates is crucial for creating compounds targeting a wide array of biological targets, including kinase inhibitors and anti-inflammatory agents.[15]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a representative, self-validating system for the selective C-C bond formation at the C5 position. The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products like homocoupling.[9][15]
Objective: To synthesize Methyl 5-(4-methoxyphenyl)-2-chlorobenzoate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species generated in situ.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion
While this compound and Methyl 2-bromo-5-chlorobenzoate are structurally similar, their utility in organic synthesis is defined by their differences. The key takeaway for the synthetic chemist is the predictable and highly regioselective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This compound allows for functionalization at the C5 position, while Methyl 2-bromo-5-chlorobenzoate directs it to the C2 position. This predictable divergence makes them not interchangeable reagents, but rather complementary tools, each enabling a unique strategic approach to the construction of complex, highly substituted aromatic molecules for pharmaceutical and materials science applications.
References
- 1. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 2. indiamart.com [indiamart.com]
- 3. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. data.epo.org [data.epo.org]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 8. METHYL 2-BROMO-5-CHLOROBENZOATE | 27007-53-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Methyl 5-bromo-2-chlorobenzoate using 13C NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of procedural fidelity and regulatory compliance. For drug development professionals, the precise architecture of a molecule dictates its biological activity, pharmacokinetic properties, and safety profile. This guide, tailored for researchers and scientists, provides an in-depth technical comparison for validating the structure of Methyl 5-bromo-2-chlorobenzoate, a key building block in organic synthesis, with a primary focus on the discerning power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
The challenge in characterizing polysubstituted aromatic compounds lies in the potential for isomeric ambiguity. Positional isomers, such as Methyl 2-bromo-5-chlorobenzoate, possess the same molecular formula and often exhibit similar physical properties, yet their distinct substitution patterns can lead to vastly different chemical reactivity and biological effects. Herein, we demonstrate how 13C NMR, supplemented by other spectroscopic techniques, provides a definitive and self-validating system for structural elucidation.
The Decisive Role of 13C NMR in Isomer Differentiation
13C NMR spectroscopy is an exceptionally powerful tool for probing the carbon framework of a molecule. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by the nature and position of neighboring substituents. In the case of this compound, the electronegative chloro and bromo groups, along with the methoxycarbonyl group, exert distinct electronic effects (inductive and resonance) on the aromatic ring. These effects are position-dependent, leading to a unique fingerprint of 13C chemical shifts for each isomer.
Experimental Protocol for 13C NMR Analysis
A robust and reproducible NMR-based structural validation workflow is paramount. The following protocol outlines the key steps for acquiring a high-quality 13C NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 15-25 mg of the sample purported to be this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for this type of compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and match the 13C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard proton-decoupled 13C NMR spectrum. Key acquisition parameters include:
-
A 90° pulse width.
-
A spectral width of approximately -20 to 220 ppm.
-
A relaxation delay of 2-5 seconds to ensure quantitative signal intensities for all carbon environments, including quaternary carbons.
-
A sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
-
Integrate the signals (while noting that 13C integration is not always straightforwardly quantitative without specific experimental setups).
The following diagram illustrates the general workflow for this validation process:
Comparative Spectroscopic Analysis: Differentiating Isomers
To definitively assign the structure, the acquired 13C NMR spectrum must be compared against predicted or known data for this compound and its potential isomers. For this guide, we will compare it with its isomer, Methyl 2-bromo-5-chlorobenzoate.
| Carbon Atom | Predicted 13C Chemical Shift (ppm) for this compound | Predicted 13C Chemical Shift (ppm) for Methyl 2-bromo-5-chlorobenzoate | Key Differentiating Features |
| C=O | ~165.0 | ~165.5 | Minimal difference expected. |
| C1 (-COOCH₃) | ~131.5 | ~122.0 | Significant upfield shift for C1 in the 2-bromo isomer due to the ortho-bromo effect. |
| C2 (-Cl) | ~134.0 | ~134.5 | Minor difference. |
| C3 | ~133.0 | ~132.0 | Minor difference. |
| C4 | ~130.0 | ~130.5 | Minor difference. |
| C5 (-Br) | ~119.0 | ~129.0 | Significant downfield shift for C5 in the 2-bromo isomer (now a chloro-substituted carbon). |
| C6 | ~135.0 | ~133.5 | Minor difference. |
| -OCH₃ | ~53.0 | ~53.0 | Minimal difference expected. |
The most striking differences are anticipated for the carbons directly attached to the ester group (C1) and the bromine atom (C5). The "ortho effect" of the bromine in Methyl 2-bromo-5-chlorobenzoate is expected to shield C1, causing a significant upfield shift compared to the target molecule. Conversely, the carbon bearing the bromine in the target molecule (C5) will be significantly shielded compared to the corresponding carbon in the isomer, which bears a chlorine.
A Multi-faceted Approach: Corroboration with Other Spectroscopic Techniques
While 13C NMR is often decisive, a comprehensive structural validation employs a suite of analytical methods. 1H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide complementary information that, when taken together, builds an unassailable case for the proposed structure.
| Spectroscopic Technique | Expected Data for this compound | Expected Data for Methyl 2-bromo-5-chlorobenzoate | Comparative Insights |
| 1H NMR | Three aromatic protons exhibiting a distinct splitting pattern (doublet, doublet of doublets, and a doublet). A singlet for the methyl ester protons (~3.9 ppm). | Three aromatic protons with a different splitting pattern due to the altered substituent positions. A singlet for the methyl ester protons (~3.9 ppm). | The coupling constants and chemical shifts of the aromatic protons will be unique to each isomer, providing a clear method of differentiation. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 248 and 250 in a characteristic isotopic pattern for one bromine and one chlorine atom. Key fragmentation patterns include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). | Identical molecular ion peaks and isotopic pattern to its isomer. Fragmentation patterns are likely to be very similar. | While MS confirms the molecular weight and elemental composition, it is generally not sufficient to distinguish between these positional isomers on its own. |
| Infrared (IR) Spectroscopy | Strong C=O stretch for the ester at ~1730 cm⁻¹. C-O stretching vibrations around 1250-1300 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. Characteristic C-Br and C-Cl stretching in the fingerprint region. | Very similar IR spectrum to its isomer. Minor shifts in the fingerprint region (below 1000 cm⁻¹) may be observable but are often not definitive for distinguishing isomers. | IR spectroscopy confirms the presence of the key functional groups (ester, aromatic ring, halogens) but is less powerful than NMR for differentiating positional isomers. |
Conclusion
The structural validation of this compound, in the face of potential isomeric impurities, demands a rigorous and multi-faceted analytical approach. This guide underscores the central and decisive role of 13C NMR spectroscopy. The unique and predictable chemical shifts of the carbon atoms, particularly those directly influenced by the substituents, provide a definitive fingerprint for the correct isomer. By coupling high-quality experimental 13C NMR data with predictions and corroborating findings with 1H NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve an unequivocal structural assignment, ensuring the integrity of their synthetic pathways and the reliability of their downstream applications.
A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-2-chlorobenzoate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as a principal technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-bromo-2-chlorobenzoate.
While direct experimental spectra for this specific compound are not prevalent in public databases, its fragmentation behavior can be reliably predicted. This guide will leverage fundamental principles of mass spectrometry and a comparative analysis with structurally related analogs to construct a scientifically rigorous, hypothetical fragmentation pattern. By explaining the causality behind fragmentation pathways, we aim to provide a valuable framework for interpreting the spectra of novel halogenated aromatic compounds.
Foundational Principles of EI-MS Fragmentation
In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M+•).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable fragment ions.[2] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.
For this compound, the fragmentation is governed by the interplay of its three key structural features: the methyl ester group, the aromatic ring, and the two halogen substituents (bromine and chlorine).
-
Aromatic Esters: Methyl benzoates commonly undergo α-cleavage, leading to the loss of the methoxy radical (•OCH₃, a loss of 31 Da) to form a stable acylium ion.[3][4][5] A less frequent fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃, a loss of 59 Da).[6]
-
Halogenated Compounds: The presence of chlorine and bromine atoms imparts highly characteristic isotopic patterns to the molecular ion and any fragment ions containing them. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[7] Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[7][8] This results in predictable M+•, [M+2]+•, and [M+4]+• peaks, which are definitive markers for the presence of these halogens. Direct cleavage of the carbon-halogen bond is also a common fragmentation pathway.[9][10]
Comparative Analysis with Structurally Related Analogs
To build a robust predictive model for this compound, we will first examine the documented fragmentation patterns of simpler, analogous compounds.
Methyl 2-chlorobenzoate
The mass spectrum of Methyl 2-chlorobenzoate (C₈H₇ClO₂) provides a clear example of fragmentation dominated by the ester and chloro-substituents.[11][12]
-
Molecular Ion (m/z 170/172): A distinct peak cluster appears at m/z 170 (for the ³⁵Cl isotope) and m/z 172 (for the ³⁷Cl isotope) in a ~3:1 intensity ratio, confirming the molecular weight and the presence of one chlorine atom.[11][13]
-
Base Peak (m/z 139/141): The most abundant fragment ion (the base peak) is observed at m/z 139/141. This corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion, forming the 2-chlorobenzoyl cation. This is a classic example of α-cleavage in a methyl ester.
-
Secondary Fragmentation (m/z 111): A subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 139) results in the formation of the 2-chlorophenyl cation at m/z 111.
Methyl 2-bromobenzoate
Similarly, the spectrum for Methyl 2-bromobenzoate (C₈H₇BrO₂) shows the influence of the bromine atom.[14][15]
-
Molecular Ion (m/z 214/216): The molecular ion appears as a doublet of nearly equal intensity at m/z 214 (⁷⁹Br) and m/z 216 (⁸¹Br), which is the characteristic isotopic signature of bromine.
-
Key Fragment (m/z 183/185): Loss of the methoxy radical (•OCH₃) yields the 2-bromobenzoyl cation at m/z 183/185.
-
Loss of Bromine (m/z 135): Fragmentation via the loss of a bromine radical (•Br) from the molecular ion produces the methyl benzoyl cation at m/z 135.
These examples establish a clear precedent: for halogenated methyl benzoates, the primary and most favored fragmentation pathway is the loss of the •OCH₃ radical to form a stable halo-substituted benzoyl cation.
Predicted Fragmentation Pattern of this compound
Based on the principles and comparative data above, we can now construct the predicted EI-MS fragmentation pattern for this compound (C₈H₆BrClO₂).
The Molecular Ion (M+•) Cluster
The presence of both bromine and chlorine will create a complex and highly informative molecular ion cluster. The monoisotopic mass is 247.92 Da for C₈H₆⁷⁹Br³⁵ClO₂. The cluster will consist of three main peaks:
-
[M]+• at m/z 248: Corresponding to the C₈H₆⁷⁹Br³⁵ClO₂ isotopologue.
-
[M+2]+• at m/z 250: A combination of C₈H₆⁸¹Br³⁵ClO₂ and C₈H₆⁷⁹Br³⁷ClO₂. This will be the most intense peak in the cluster.
-
[M+4]+• at m/z 252: Corresponding to the C₈H₆⁸¹Br³⁷ClO₂ isotopologue.
The relative intensities of these peaks will be approximately 75:100:25, a distinctive signature for a molecule containing one bromine and one chlorine atom.
Primary Fragmentation Pathways
The primary fragmentation events are expected to be initiated by cleavages adjacent to the carbonyl group and at the carbon-halogen bonds.
Caption: Predicted EI-MS Fragmentation Pathways.
-
Loss of Methoxy Radical (•OCH₃) — The Base Peak: Consistent with the fragmentation of other methyl benzoates, the most favorable cleavage will be the loss of the •OCH₃ radical (31 Da).[3][5] This will result in the formation of the highly stable 5-bromo-2-chlorobenzoyl cation. This fragment is predicted to be the base peak (most abundant ion) in the spectrum, with a characteristic isotopic cluster at m/z 217, 219, and 221 .
-
Loss of Halogen Radicals:
-
Loss of Chlorine (•Cl): Cleavage of the C-Cl bond will lead to a fragment ion cluster at m/z 213 (⁷⁹Br) and 215 (⁸¹Br) .
-
Loss of Bromine (•Br): Cleavage of the C-Br bond will produce a fragment ion cluster at m/z 169 (³⁵Cl) and 171 (³⁷Cl) .
-
Secondary Fragmentation
The primary acylium ion (m/z 217, 219, 221) is expected to undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO, 28 Da). This will generate the 5-bromo-2-chlorophenyl cation, appearing as another isotopic cluster at m/z 189, 191, and 193 .
Summary of Predicted Fragments
The table below summarizes the key ions expected in the EI mass spectrum of this compound.
| m/z (Isotopologue Cluster) | Proposed Ion Structure | Neutral Loss | Notes |
| 248, 250, 252 | [C₈H₆BrClO₂]⁺• | — | Molecular Ion (M⁺•) |
| 217, 219, 221 | [C₇H₃BrClO]⁺ | •OCH₃ | Predicted Base Peak |
| 213, 215 | [C₈H₆BrO₂]⁺ | •Cl | Loss of Chlorine |
| 189, 191, 193 | [C₆H₃BrCl]⁺ | •OCH₃, CO | Loss of CO from Base Peak |
| 169, 171 | [C₈H₆ClO₂]⁺ | •Br | Loss of Bromine |
Experimental Protocol for Data Acquisition (GC-MS)
For researchers seeking to acquire experimental data, the following provides a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol.
Objective: To obtain the Electron Ionization (EI) mass spectrum of this compound.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). b. Dilute the stock solution to a final concentration of 10-50 µg/mL for injection.
2. GC-MS Instrument Parameters:
- System: A standard GC system coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD or similar).
- GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of analyte.
- Injection: 1 µL injection volume in splitless mode.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Parameters:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Scan Range: 40 - 350 amu.
- Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).
3. Data Analysis: a. Identify the chromatographic peak corresponding to this compound. b. Extract the mass spectrum from the apex of this peak. c. Analyze the spectrum, identifying the molecular ion cluster and the key fragment ions. d. Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
Caption: GC-MS Experimental Workflow.
Conclusion
While lacking a directly published experimental spectrum, a reliable and detailed fragmentation pattern for this compound can be confidently predicted. The analysis points to a spectrum defined by a complex molecular ion cluster (m/z 248, 250, 252) and dominated by a base peak resulting from the loss of the methoxy radical (m/z 217, 219, 221). The characteristic isotopic signatures imparted by both chlorine and bromine serve as definitive identifiers. This predictive guide, grounded in fundamental principles and comparative analysis, provides researchers with a robust framework for identifying this molecule and interpreting the mass spectra of other novel, poly-halogenated aromatic compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. benchchem.com [benchchem.com]
- 6. Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 13. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 14. Methyl-2-bromobenzoate [webbook.nist.gov]
- 15. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-Bromo-2-Chlorobenzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of a synthetic route is paramount to ensuring efficiency, purity, and scalability. 5-Bromo-2-chlorobenzoic acid is a key starting material in the synthesis of several important active pharmaceutical ingredients, including the antidiabetic drugs Dapagliflozin and Empagliflozin[1][2]. This guide provides a comparative analysis of various synthetic pathways to this crucial intermediate, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Importance of Regioselectivity
The synthesis of 5-bromo-2-chlorobenzoic acid presents a classic challenge in aromatic chemistry: achieving high regioselectivity. The directing effects of the existing substituents on the benzene ring—the ortho-, para-directing chloro group and the meta-directing carboxylic acid group—synergistically favor the introduction of an electrophile at the C5 position[3]. However, the potential for the formation of isomeric impurities, particularly 4-bromo-2-chlorobenzoic acid, necessitates careful consideration of the chosen synthetic strategy[2][4]. This guide will explore several prominent routes, evaluating them on criteria such as yield, purity, cost-effectiveness, scalability, and environmental impact.
Key Synthetic Pathways at a Glance
The following diagram illustrates the primary synthetic routes to 5-bromo-2-chlorobenzoic acid that will be discussed in this guide.
Caption: Overview of major synthetic routes to 5-bromo-2-chlorobenzoic acid.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Reported Yield | Reported Purity |
| 1. Direct Bromination | 2-Chlorobenzoic Acid | N-Bromosuccinimide (NBS), H₂SO₄ | Direct, one-step reaction. | Formation of isomeric impurities (e.g., 4-bromo isomer), use of large amounts of strong acid.[2][5] | 85.0%[6] | Up to 99.9% with purification[6] |
| 2. From Amino Precursor | 5-Bromo-2-aminobenzoic Acid Derivative | NaNO₂, HCl, CuCl | High purity, few isomeric impurities, suitable for industrial production.[1][2] | Multi-step process. | ~89.8% (three steps) | 99.6% |
| 3. From 2-Chlorobenzotrichloride | 2-Chlorobenzotrichloride | Bromine or NBS, Acid for hydrolysis | One-pot synthesis, high yield, low production cost.[7][8] | Starting material may not be as readily available as 2-chlorobenzoic acid. | >95%[7] | 80-92%[7][8] |
| 4. From Salicylic Acid | Salicylic Acid | Brominating agent, Chlorinating agent (e.g., CCl₄) | Inexpensive and readily available starting material.[5] | Chlorination step can require harsh conditions (high temperatures).[2][5] | Not explicitly stated | Not explicitly stated |
| 5. From 2-Chlorobenzonitrile | 2-Chlorobenzonitrile | Brominating agent, Base for hydrolysis | Alternative route when the carboxylic acid is sensitive to bromination conditions. | Two-step process. | 85.9%[6] | 99.90%[6] |
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Direct Bromination of 2-Chlorobenzoic Acid
This is a widely used method due to its directness. The electrophilic bromination is typically carried out using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid[3]. The strong acid protonates the carboxylic acid group, further deactivating the ring and enhancing the directing effects of the chloro and carboxyl groups to the 5-position.
Experimental Protocol:
-
To a 250 mL four-necked flask, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 40 mL of concentrated sulfuric acid.
-
Stir the mixture at 30 °C until the solution is clear.
-
Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) in portions.
-
Continue the reaction at 30 °C for 10 minutes.
-
Slowly pour the reaction mixture into 80 mL of an ice-water bath to induce crystallization.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a mixture of methanol and water to obtain the pure 5-bromo-2-chlorobenzoic acid.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which enhances its meta-directing effect.
-
N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Ice-Water Bath: The product is sparingly soluble in cold water, allowing for its precipitation and separation from the reaction mixture.
-
Recrystallization: Necessary to remove any unreacted starting material and isomeric byproducts, primarily 4-bromo-2-chlorobenzoic acid.
To mitigate the formation of the 4-bromo isomer, some patented methods suggest the addition of a catalyst such as sodium sulfide, which is thought to inhibit the formation of the undesired isomer[4].
Route 2: From 5-Bromo-2-aminobenzoic Acid Derivatives via Sandmeyer Reaction
This route offers excellent control over regioselectivity, leading to a high-purity product. The synthesis involves three key steps: diazotization of the amino group, a Sandmeyer reaction to replace the diazonium group with a chloro group, and finally, hydrolysis of the ester to the carboxylic acid.
Reaction Workflow:
Caption: Workflow for the synthesis of 5-bromo-2-chlorobenzoic acid from an amino precursor.
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution[9]. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the desired aryl chloride[10].
Experimental Protocol (Illustrative):
-
Diazotization: Dissolve the 5-bromo-2-aminobenzoic acid derivative in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt[11].
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Nitrogen gas will evolve.
-
Hydrolysis: After the reaction is complete, extract the ester product. Hydrolyze the ester using a base such as sodium hydroxide, followed by acidification to precipitate the final product, 5-bromo-2-chlorobenzoic acid.
Trustworthiness of the Protocol: The formation of the diazonium salt at low temperatures is critical to prevent its premature decomposition[11]. The subsequent Sandmeyer reaction provides a reliable method for the introduction of the chloro group. This multi-step, controlled synthesis is a self-validating system for achieving high purity.
Route 3: From 2-Chlorobenzotrichloride
This method is presented as a cost-effective, one-pot synthesis suitable for industrial-scale production[7][8]. It involves the bromination of 2-chlorobenzotrichloride followed by in-situ hydrolysis of the trichloromethyl group to a carboxylic acid.
Experimental Protocol:
-
Under the action of a catalyst (e.g., iron powder), react 2-chlorobenzotrichloride with a brominating agent such as bromine or NBS to form 2-chloro-5-bromobenzotrichloride.
-
After the bromination is complete, the intermediate is hydrolyzed under acidic conditions to yield 5-bromo-2-chlorobenzoic acid[7].
Expertise and Experience: This route cleverly utilizes the trichloromethyl group as a precursor to the carboxylic acid, allowing for a streamlined process. The choice of catalyst for the bromination step is crucial for achieving good conversion and selectivity. The one-pot nature of this synthesis reduces handling and purification of intermediates, making it an attractive option for large-scale manufacturing[8].
Route 4: From Salicylic Acid
This two-step approach utilizes the readily available and inexpensive salicylic acid as the starting material[5]. The first step is the electrophilic bromination of salicylic acid, where the activating hydroxyl group directs the bromine to the 5-position. The second step involves the conversion of the hydroxyl group to a chloro group.
Challenges: The chlorination of the hydroxyl group can be challenging and may require high temperatures (120-180 °C) and potentially hazardous reagents[2]. This can be a significant drawback in terms of energy consumption and safety for industrial applications.
Route 5: From 2-Chlorobenzonitrile
This route provides an alternative for the synthesis of 5-bromo-2-chlorobenzoic acid, particularly when direct bromination of the corresponding benzoic acid is problematic. The nitrile group is less deactivating than a carboxylic acid and can be readily hydrolyzed in the final step.
Experimental Protocol:
-
Bromination: React 2-chlorobenzonitrile with a suitable brominating agent to obtain 5-bromo-2-chlorobenzonitrile[12].
-
Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile is then hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final product[6][12].
Conclusion
The choice of the optimal synthetic route to 5-bromo-2-chlorobenzoic acid is a multifaceted decision that depends on the specific requirements of the researcher or organization.
-
For high purity and minimal isomeric impurities , the route starting from a 5-bromo-2-aminobenzoic acid derivative is highly recommended, despite being a multi-step process.
-
For cost-effective, large-scale industrial production , the one-pot synthesis from 2-chlorobenzotrichloride presents a compelling option, provided the starting material is accessible.
-
The direct bromination of 2-chlorobenzoic acid remains a viable and straightforward method, especially for smaller-scale syntheses where subsequent purification can effectively remove isomeric byproducts.
-
The routes starting from salicylic acid and 2-chlorobenzonitrile offer alternative strategies, with the former benefiting from a cheap starting material and the latter providing a workaround for potential issues with direct bromination of the carboxylic acid.
Researchers and drug development professionals should carefully evaluate these factors to select the synthetic pathway that best aligns with their goals for purity, yield, cost, and scalability.
References
- 1. scribd.com [scribd.com]
- 2. data.epo.org [data.epo.org]
- 3. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Benchchem [benchchem.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 8. Synthesis method of 5-bromo-2-chloro benzoic acid | Semantic Scholar [semanticscholar.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Halogenated Benzoic Acid Esters: A Comparative Analysis of Methyl 5-bromo-2-chlorobenzoate
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, halogenated aromatic compounds are indispensable building blocks. Their utility is largely defined by their participation in transition-metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures with high precision. Among these valuable synthons, dihalogenated benzoic acid esters offer a unique platform for sequential and site-selective functionalization. This guide provides an in-depth comparison of Methyl 5-bromo-2-chlorobenzoate with other key halogenated benzoic acid esters, focusing on their physicochemical properties and, most critically, their differential reactivity in cornerstone cross-coupling reactions. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the optimal building block for their synthetic campaigns, supported by experimental data and mechanistic insights.
The strategic placement of two different halogen atoms on the benzoic acid ester scaffold, as seen in this compound, allows for a programmed approach to molecular elaboration. The well-established hierarchy of reactivity among halogens in palladium-catalyzed reactions (I > Br > OTf > Cl) is the guiding principle for this selectivity.[1] This guide will delve into the practical implications of this principle, comparing our lead compound with analogues such as Methyl 2-chloro-5-iodobenzoate and Methyl 2,5-dibromobenzoate.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a building block are critical determinants of its handling, reactivity, and suitability for various reaction conditions. Below is a comparative table of the key properties of this compound and its selected analogues.
| Property | This compound | Methyl 2-chloro-5-iodobenzoate | Methyl 2,5-dibromobenzoate |
| CAS Number | 251085-87-7 | 289039-82-3 | 26330-51-6 |
| Molecular Formula | C₈H₆BrClO₂ | C₈H₆ClIO₂ | C₈H₆Br₂O₂ |
| Molecular Weight | 249.49 g/mol | 296.49 g/mol | 293.94 g/mol |
| Melting Point | 43-44 °C | 58-60 °C | 53-55 °C |
| Boiling Point | 276 °C | ~300 °C (decomposes) | 295-297 °C |
| Appearance | Solid | Off-white to yellow solid | White to off-white solid |
Chemical Reactivity: A Head-to-Head Comparison in Cross-Coupling Reactions
The synthetic utility of halogenated benzoic acid esters is most profoundly realized in their application in palladium-catalyzed cross-coupling reactions. The nature and position of the halogen substituents dictate the chemoselectivity of these transformations.
The Fundamental Principle: Oxidative Addition
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy. Consequently, the reactivity of aryl halides follows the well-established trend: I > Br > Cl.[2] This predictable reactivity allows for the selective functionalization of polyhalogenated substrates.
Caption: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[3] When employing dihalogenated substrates, the choice of catalyst and conditions can be tuned to achieve selective coupling at the more reactive halogen.
For this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This allows for the selective coupling at the 5-position.
Comparative Performance in Suzuki-Miyaura Coupling:
| Substrate | Reactive Site | Expected Reactivity | Typical Conditions |
| This compound | C-Br | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C |
| Methyl 2-chloro-5-iodobenzoate | C-I | Very High | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, Room Temp. to 80 °C |
| Methyl 2,5-dibromobenzoate | C-Br (C5) | High | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 90-110 °C |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol is designed to selectively couple an arylboronic acid at the 5-position of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of aryl bromides.
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate transmetalation without promoting unwanted side reactions.
-
Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic substrate and the inorganic base.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of great importance in the synthesis of conjugated systems.[4]
Comparative Performance in Sonogashira Coupling:
| Substrate | Reactive Site | Expected Reactivity | Typical Conditions |
| This compound | C-Br | Good | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60-70 °C |
| Methyl 2-chloro-5-iodobenzoate | C-I | Excellent | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp. to 50 °C |
| Methyl 2,5-dibromobenzoate | C-Br (C5) | Good | Pd(PPh₃)₄, CuI, i-Pr₂NH, Toluene, 70-80 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[5][6]
Comparative Performance in Buchwald-Hartwig Amination:
| Substrate | Reactive Site | Expected Reactivity | Typical Conditions |
| This compound | C-Br | Good | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C |
| Methyl 2-chloro-5-iodobenzoate | C-I | Excellent | Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 90-110 °C |
| Methyl 2,5-dibromobenzoate | C-Br (C5) | Good | Pd₂(dba)₃, BrettPhos, K₃PO₄, Toluene, 110 °C |
Negishi Coupling
The Negishi coupling, which pairs an organohalide with an organozinc reagent, is valued for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[7] The reactivity trend of aryl halides in Negishi coupling mirrors that of other palladium-catalyzed cross-coupling reactions.[8]
Comparative Performance in Negishi Coupling:
| Substrate | Reactive Site | Expected Reactivity | Typical Conditions |
| This compound | C-Br | Good | Pd(PPh₃)₄, THF, 60-70 °C |
| Methyl 2-chloro-5-iodobenzoate | C-I | Excellent | Pd(dppf)Cl₂, THF, Room Temp. to 50 °C |
| Methyl 2,5-dibromobenzoate | C-Br (C5) | Good | Pd₂(dba)₃, SPhos, THF, 70-80 °C |
The "Ortho Effect" and Its Influence on Reactivity
The presence of a substituent at the ortho position to a reacting group can significantly influence the reaction's outcome, a phenomenon known as the "ortho effect".[9] In the context of halogenated benzoic acid esters, the chloro substituent at the 2-position in our target molecule and its analogues can exert both steric and electronic effects.[10] Steric hindrance from the ortho-chloro group can disfavor the oxidative addition of palladium to the adjacent C-Br or C-I bond, although this effect is generally less pronounced than the inherent electronic differences in halogen reactivity. Electronically, the ortho-chloro group is electron-withdrawing, which can influence the electron density of the aromatic ring and, in some cases, affect the rate of oxidative addition.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound stands as a highly versatile and synthetically valuable building block. Its differential halogen reactivity allows for selective functionalization at the C-Br bond under standard palladium-catalyzed cross-coupling conditions, while the less reactive C-Cl bond remains available for subsequent transformations. This guide has demonstrated that while analogues bearing an iodo substituent, such as Methyl 2-chloro-5-iodobenzoate, offer higher reactivity and milder reaction conditions, this compound provides a balanced profile of reactivity and stability. The choice between these and other halogenated benzoic acid esters will ultimately depend on the specific synthetic strategy, the desired sequence of bond formations, and the overall complexity of the target molecule. A thorough understanding of the principles outlined herein will empower the synthetic chemist to make informed decisions and efficiently navigate the path to their molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A-Senior Application Scientist's Guide to Confirming Product Identity in Reactions with Methyl 5-bromo-2-chlorobenzoate
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This guide offers an in-depth, objective comparison of methodologies for confirming product identity in cross-coupling reactions that utilize Methyl 5-bromo-2-chlorobenzoate. Designed for researchers, scientists, and drug development professionals, this document provides not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring robust and reliable results.
Core Directive: Beyond the Template
The unique reactivity of this compound, possessing two distinct halogen atoms at the 2- and 5-positions, necessitates a tailored approach to reaction and product verification.[1][2] This guide eschews a rigid, one-size-fits-all template in favor of a logical, evidence-based workflow that prioritizes scientific integrity.
Scientific Integrity & Logic: The E-E-A-T Pillars
Our methodology is grounded in Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every protocol is designed as a self-validating system, supported by authoritative references to ensure technical accuracy and field-proven insights.
Introduction to this compound
This compound is a versatile synthetic building block, frequently employed in the construction of complex organic molecules.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5][6]
The Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation.[5][6][7] When using this compound, the reaction can be selectively directed to the more reactive C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In an oven-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction Execution : Heat the mixture to a temperature that ensures a reasonable reaction rate (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Confirming Product Identity: A Multi-Technique Approach
Confirmation of the desired product, a Methyl 5-aryl-2-chlorobenzoate derivative, requires a combination of spectroscopic and spectrometric techniques.
| Analytical Technique | Expected Results & Interpretation | Comparison with Alternative Substrates |
| ¹H NMR Spectroscopy | The disappearance of the characteristic signal for the proton ortho to the bromine and the appearance of new aromatic signals corresponding to the coupled aryl group. Shifts in the remaining aromatic protons are also expected due to the change in the electronic environment.[8] | For a substrate like Methyl 3-bromobenzoate, the resulting spectrum would be simpler. With Methyl 2,5-dibromobenzoate, the potential for isomeric products necessitates careful analysis of coupling constants to confirm regioselectivity. |
| ¹³C NMR Spectroscopy | A significant upfield shift of the carbon atom formerly bonded to bromine is a key indicator of successful coupling. New signals corresponding to the introduced aryl group will also be present.[9] | The chemical shifts of the aromatic carbons provide a unique fingerprint for each product, allowing for clear differentiation from products derived from other halogenated benzoates. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should correspond to the calculated mass of the product. The isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.[10][11][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13] | The presence and ratio of halogen isotope patterns are critical. For instance, a product from a dibromo-substrate would exhibit a characteristic 1:2:1 isotopic pattern for two bromine atoms (M+, M+2, M+4). |
graph Suzuki_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="this compound\n+ Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Heat)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Work-up &\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Methyl 5-aryl-2-chlorobenzoate", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product Identity Confirmation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="1H & 13C NMR", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (HRMS)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges Start -> Reaction; Reaction -> Purification; Purification -> Product; Product -> Analysis; Analysis -> NMR [dir=both]; Analysis -> MS [dir=both];
}
Caption: Workflow for Suzuki-Miyaura Coupling and Product Verification.
The Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in medicinal chemistry.[3][4][14]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).
-
Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution : Seal the vessel and heat to an appropriate temperature (e.g., 90-110 °C), monitoring by LC-MS.
-
Work-up : After cooling, quench the reaction with water, extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Remove the solvent in vacuo and purify the residue by column chromatography.
Confirming Product Identity: A Multi-Technique Approach
| Analytical Technique | Expected Results & Interpretation | Comparison with Alternative Substrates |
| ¹H NMR Spectroscopy | The appearance of a new N-H signal (for primary or secondary amines) and signals for the protons of the newly introduced group. Aromatic proton signals will shift accordingly.[8] | The chemical shifts and multiplicities of the new signals are diagnostic of the specific amine used, allowing for clear differentiation from products of other amination reactions. |
| ¹³C NMR Spectroscopy | The carbon atom previously attached to bromine will show a significant upfield shift. New signals corresponding to the carbon atoms of the amine will be present.[9] | Provides an unambiguous carbon fingerprint of the product, crucial for distinguishing between isomers when using substrates with multiple potential reaction sites. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the mass of the aminated product. The chlorine isotopic pattern will be retained.[10][11][12] HRMS is essential for confirming the elemental formula.[13] | The mass difference between the starting material and the product confirms the substitution of bromine with the amine. This is a key differentiator from reactions where chlorine might be displaced. |
graph Buchwald_Hartwig_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="this compound\n+ Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Buchwald-Hartwig Amination\n(Pd Catalyst, Ligand, Base, Heat)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Work-up &\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Methyl 5-(amino)-2-chlorobenzoate", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product Identity Confirmation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="1H & 13C NMR", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (HRMS)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges Start -> Reaction; Reaction -> Purification; Purification -> Product; Product -> Analysis; Analysis -> NMR [dir=both]; Analysis -> MS [dir=both];
}
Caption: Workflow for Buchwald-Hartwig Amination and Product Verification.
Conclusion
The successful synthesis and characterization of products derived from this compound hinges on a systematic and multi-faceted analytical approach. By combining NMR spectroscopy and mass spectrometry, researchers can unequivocally confirm the identity of their target molecules and differentiate them from potential isomers and byproducts. This guide provides the foundational knowledge and practical protocols to achieve this with confidence and scientific rigor.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Methyl 5-bromo-2-chlorobenzoate
Introduction: The Criticality of Purity in Synthesis and Development
In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational pillars upon which the entire enterprise is built. Methyl 5-bromo-2-chlorobenzoate is a key building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity is not a trivial matter; it is a critical parameter that directly influences the yield, impurity profile, and, ultimately, the safety and efficacy of the final drug product. An uncharacterized impurity in this starting material can lead to downstream reaction side products, complicate purification processes, and introduce potentially genotoxic or otherwise harmful substances into the final API.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of a test batch of this compound against a certified reference standard. We will move beyond simply listing protocols and delve into the causality behind our experimental choices, demonstrating how a multi-faceted, orthogonal approach provides the most robust and trustworthy purity assessment. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[1][2]
The Role of the Reference Standard
A reference standard is a highly characterized and purified material used as a benchmark for comparison. It is the linchpin of our analysis. The purity value assigned to the reference standard is considered the "true" value, against which our test sample is measured. Therefore, the initial qualification of the reference standard itself is of paramount importance, typically involving a suite of tests to confirm its identity and assign a purity value with a high degree of confidence.
An Orthogonal Approach: The Foundation of Trustworthy Analysis
Relying on a single analytical technique for purity determination is fraught with risk. A given method may be blind to certain impurities. For instance, a standard reverse-phase HPLC method may not detect non-UV active or highly volatile impurities. To build a self-validating and comprehensive purity profile, we employ orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. Our chosen orthogonal methods are:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, ideal for separating and quantifying non-volatile organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products.
Below is a diagram illustrating the overall analytical workflow.
Caption: Fig. 1: Orthogonal Purity Assessment Workflow
Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Expertise & Causality: HPLC is the workhorse for purity analysis due to its high resolving power and sensitivity for compounds like this compound, which possesses a strong UV chromophore. We utilize a reverse-phase C18 column, as the compound has moderate polarity, allowing for good retention and separation from both more polar and less polar impurities. The use of a gradient elution is a deliberate choice to ensure that any potential impurities with a wide range of polarities are eluted and detected within a reasonable runtime. Method validation is not optional; it is integral to ensuring the trustworthiness of the results, as mandated by guidelines like USP <1225> Validation of Compendial Procedures.[2][5]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation (Reference Standard):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of ~0.5 mg/mL.
-
-
Sample Preparation (Test Sample):
-
Prepare the test sample in the same manner as the reference standard.
-
-
System Suitability Test (SST):
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%.
-
The tailing factor must be ≤ 2.0.
-
This step validates that the chromatographic system is performing adequately on the day of analysis.[2]
-
-
Analysis Procedure:
-
Inject the diluent (blank) to ensure no baseline interference.
-
Inject the reference standard solution.
-
Inject the test sample solution in duplicate.
-
-
Data Interpretation & Calculation:
-
Purity is calculated based on area percentage.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify any impurities in the test sample by comparing their retention times to those in the reference standard chromatogram.
-
Quantify each impurity using its area percentage. Per ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those ≥0.10% may require identification.[1][6]
-
Section 2: Quantitative NMR (qNMR) for Absolute Purity Assignment
Expertise & Causality: While HPLC provides a relative purity based on detector response, qNMR offers an absolute measure of the mass fraction of the analyte.[7] This is a primary method because the signal intensity in NMR is directly proportional to the number of nuclei, regardless of the molecule's structure.[8] We select an internal standard (IS) with a known purity, chemical stability, and a simple spectrum with resonances that do not overlap with our analyte. Maleic acid is an excellent choice here. This technique is nondestructive and provides structural confirmation simultaneously with quantification, making it an exceptionally powerful and trustworthy method.[3][4]
Detailed Experimental Protocol: qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
Internal Standard (IS): Maleic Acid (certified purity ≥99.5%).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound (test sample) into a clean vial.
-
Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.
-
Record the weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (a D1 of 30 seconds is generally safe).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>100:1 for the peaks of interest).
-
-
Data Processing and Interpretation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl ester singlet, -OCH₃) and a signal from the internal standard (the two olefinic protons of maleic acid, a singlet).
-
-
Purity Calculation:
-
The purity of the analyte (P_analyte) is calculated using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (Analyte -OCH₃: 3H; IS: 2H)
-
MW: Molecular Weight (Analyte: 249.49 g/mol ; IS: 116.07 g/mol )
-
m: Mass
-
P: Purity of the internal standard
-
-
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: this compound is sufficiently volatile for GC analysis. This method is crucial for detecting impurities that might be missed by HPLC, such as residual solvents from the synthesis (e.g., methanol, toluene) or volatile side products. The mass spectrometer provides definitive identification of these small molecules, which is a significant advantage over detectors like FID alone. This aligns with ICH Q3C guidelines for residual solvent control.[1]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (a general-purpose, low-bleed column).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35 - 400 amu.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the test sample into a GC vial.
-
Dissolve in 1 mL of a suitable solvent like Dichloromethane.
-
-
Analysis & Interpretation:
-
Inject the sample.
-
Analyze the total ion chromatogram (TIC). Any peaks other than the main component and the solvent are potential impurities.
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Quantify using relative peak area in the TIC, assuming similar response factors for a preliminary assessment.
-
Comparative Data Summary
Here we present a hypothetical data set comparing a test sample to the reference standard, demonstrating how the orthogonal data is synthesized for a final assessment.
| Parameter | Reference Standard | Test Sample | Method | Acceptance Criteria | Status |
| Purity (Area %) | 99.91% | 99.65% | HPLC | ≥ 99.5% | Pass |
| Highest Individual Impurity | 0.04% (at RRT 1.15) | 0.18% (at RRT 1.21) | HPLC | ≤ 0.15% | Fail |
| Total Impurities | 0.09% | 0.35% | HPLC | ≤ 0.50% | Pass |
| Absolute Purity (Assay) | 99.8 ± 0.2% | 99.7 ± 0.2% | qNMR | 99.0% - 101.0% | Pass |
| Residual Solvents | Not Detected | Toluene (150 ppm) | GC-MS | ≤ 890 ppm (ICH Q3C) | Pass |
| Identity Confirmation | Confirmed | Confirmed | ¹H NMR, MS | Spectra must match | Pass |
Logical Decision Framework
Caption: Fig. 2: Decision Logic for Purity Assessment
Conclusion and Final Assessment
Based on the synthesized data, the test sample of this compound shows excellent absolute purity as determined by qNMR (99.7%) and meets the criteria for total impurities and residual solvents.[1] However, the HPLC analysis reveals a single, unidentified impurity at 0.18%, which exceeds the specification limit of 0.15% for any individual impurity.
Final Decision: The batch fails to meet the pre-defined purity specifications.
Path Forward: The identity of the 0.18% impurity must be investigated, likely through isolation and structural elucidation (e.g., by LC-MS/MS or preparative HPLC followed by NMR). Understanding the identity of this impurity is crucial to determine if it poses a risk to subsequent synthetic steps or the final product's safety profile, in line with ICH Q3A guidelines for impurity qualification.[6][9] This rigorous, multi-faceted analytical approach prevents substandard materials from propagating through the development pipeline, safeguarding the integrity of the final product.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. uspbpep.com [uspbpep.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 8. byjus.com [byjus.com]
- 9. ikev.org [ikev.org]
A Senior Application Scientist’s Guide to Alternative Reagents in SGLT2 Inhibitor Synthesis: A Comparative Analysis
Introduction: Beyond the Benchmark Starting Material
In the synthesis of modern antidiabetic drugs, particularly the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, 5-bromo-2-chlorobenzoic acid and its ester, Methyl 5-bromo-2-chlorobenzoate, have long served as benchmark starting materials.[1] These compounds are critical building blocks for the aglycone core of blockbuster APIs like Dapagliflozin and Empagliflozin.[1] The conventional synthetic pathways, while well-established, often rely on multi-step sequences involving hazardous reagents and stringent reaction conditions.
For researchers, scientists, and drug development professionals, reliance on a single starting material poses risks related to supply chain volatility, cost fluctuations, and scalability challenges. This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies for producing key SGLT2 inhibitors. We will move beyond simply listing steps to explain the causality behind experimental choices, evaluate the trustworthiness of each protocol through its chemical logic, and ground our claims in authoritative sources. Our objective is to empower process chemists and medicinal chemists to make informed decisions when designing efficient, safe, and scalable syntheses.
Chapter 1: The Conventional Pathway via 5-Bromo-2-chlorobenzoic Acid
The classical approach to synthesizing the diarylmethane core of gliflozins like Dapagliflozin involves a Friedel-Crafts acylation reaction. This pathway, while reliable, sets the stage for understanding the need for alternatives.
Core Chemistry & Rationale
The fundamental logic is to construct the diaryl ketone intermediate by reacting the acid chloride of 5-bromo-2-chlorobenzoic acid with a suitable aromatic partner (e.g., phenetole for Dapagliflozin) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[2][3] The resulting ketone is then reduced to a methylene bridge, and the bromo-substituted aryl group serves as a handle for subsequent C-glycosylation, typically via an organometallic intermediate.[4]
Representative Experimental Protocol: Synthesis of Dapagliflozin Intermediate
This protocol synthesizes 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the aglycone precursor for Dapagliflozin.
Step 1: Acyl Chloride Formation
-
Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM).[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 eq) at 15–30°C. Gas evolution (HCl, CO, CO₂) will be observed.[4]
-
Stir the reaction at room temperature until the starting acid is consumed (monitored by TLC or HPLC).
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and obtain the crude 5-bromo-2-chlorobenzoyl chloride.[4]
-
Scientist's Insight: The use of oxalyl chloride is effective for generating the highly reactive acyl chloride in situ. However, its toxicity and the corrosive nature of the HCl byproduct are significant drawbacks, especially at scale.
Step 2: Friedel-Crafts Acylation
-
Suspend aluminum chloride (1.1 eq) in DCM and cool to 0°C.[4]
-
Add a solution of the crude acyl chloride from Step 1 in DCM, keeping the temperature below 25°C.
-
Add phenetole (4-ethoxybenzene) (1.0 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for several hours until completion.
-
Carefully quench the reaction by slowly adding it to an ice/water mixture.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[5]
Step 3: Ketone Reduction
-
Dissolve the crude ketone from Step 2 in a suitable solvent system (e.g., DCM/acetonitrile).[4]
-
Cool the solution to -40 to -45°C.
-
Add triethylsilane (Et₃SiH) (1.5-2.0 eq) followed by slow addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[4]
-
Monitor the reaction for the disappearance of the ketone.
-
Quench the reaction with an aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate. Purify by crystallization to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. An overall yield of 26.4% and HPLC purity of 99.4% have been reported for multi-step syntheses of Dapagliflozin starting from this intermediate.[6]
-
Scientist's Insight: The silane-based reduction is highly effective for converting the diaryl ketone to a diarylmethane without affecting the aryl halides. The choice of Lewis acid (BF₃·OEt₂ vs. AlCl₃) can influence selectivity and reaction rate. However, these reagents are moisture-sensitive and require careful handling.
Conventional Workflow Diagram
Caption: Conventional synthesis of the Dapagliflozin aglycone.
Chapter 2: Alternative Reagents and Optimized Pathways
Exploring alternatives to the benchmark pathway can lead to significant improvements in cost, safety, and efficiency. Here, we compare three distinct strategies for synthesizing SGLT2 inhibitors.
Alternative I: Empagliflozin Synthesis from 4-Fluorotoluene
This strategy builds the complex aglycone from a simple, inexpensive starting material, thereby circumventing the use of 5-bromo-2-chlorobenzoic acid entirely.
-
Scientific Rationale: This route is an example of convergent synthesis where different fragments of the target molecule are prepared separately before being combined. It offers flexibility and avoids carrying complex functionality through multiple steps. A key advantage is starting with 4-fluorotoluene, a readily available and low-cost commodity chemical.[7]
-
Chemistry Overview: The synthesis involves a sequence of radical bromination, Friedel-Crafts alkylation, deprotection, diazotization to introduce the chloro group, and finally, etherification to attach the tetrahydrofuran moiety. This completed aglycone is then coupled with the glucose derivative. This route has been reported to achieve a high total yield of over 70% with a purity exceeding 99%.[7]
-
Experimental Protocol (Aglycone Synthesis)
-
Radical Bromination: React 4-fluorotoluene with a bromine source (e.g., N-bromosuccinimide) under radical initiation to form 1-(bromomethyl)-4-fluorobenzene.
-
Friedel-Crafts Alkylation: Alkylate a suitable aromatic precursor with the brominated product from the previous step.
-
Functional Group Interconversion: A series of reactions, including deprotection and a Sandmeyer-type diazotization-chlorination, are performed to install the 5-bromo and 2-chloro substituents on the correct phenyl ring.
-
Etherification: Couple the resulting chlorobenzyl phenol intermediate with (S)-3-hydroxytetrahydrofuran to yield the final aglycone, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.[7]
-
Glycosylation: The final aglycone is then condensed with a protected D-glucolactone to complete the synthesis of Empagliflozin.
-
-
Alternative I Workflow Diagram
Caption: Empagliflozin synthesis starting from 4-fluorotoluene.
Alternative II: Canagliflozin Synthesis from 5-Bromo-2-methylbenzoic Acid
For Canagliflozin, the aglycone contains a methyl group instead of a chloro group at the 2-position. This necessitates a different, albeit structurally related, starting material.
-
Scientific Rationale: 5-Bromo-2-methylbenzoic acid is the logical precursor for the Canagliflozin aglycone.[8] The synthetic strategy mirrors the conventional route but is tailored to the specific thiophene-containing structure of Canagliflozin. This route highlights how a small change in the target API necessitates a corresponding change in the starting material.
-
Chemistry Overview: The synthesis begins with a Friedel-Crafts acylation between the acid chloride of 5-bromo-2-methylbenzoic acid and 2-thienylbenzene. The subsequent ketone reduction yields the diarylmethane core, which is then ready for glycosylation. The initial acylation and reduction steps have been reported with yields of 86% and 77%, respectively.[8]
-
Experimental Protocol (Aglycone Synthesis)
-
Acyl Chloride Formation: Convert 5-bromo-2-methylbenzoic acid (62.7 g) to its acid chloride using oxalyl chloride or a similar reagent in DCM (500 mL).[8]
-
Friedel-Crafts Acylation: Add the resulting acid chloride to a suspension of aluminum trichloride (42.7 g) in DCM (300 mL) at 0°C. Then, add 2-phenylthiophene and stir to completion to yield (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone (86% yield).[8]
-
Ketone Reduction: Dissolve the ketone (70.0 g) in a DCM/acetonitrile mixture (700 mL). At 0°C, add triethylsilane (115.8 g) followed by boron trifluoride diethyl etherate (106.0 g). Warm the mixture to 35°C and stir for approximately 45 minutes. Quench carefully with 2M KOH solution to obtain 2-(5-bromo-2-methylbenzyl)thiophene (77% yield).[8]
-
-
Alternative II Workflow Diagram
Caption: Canagliflozin synthesis via a methyl-substituted benzoic acid.
Alternative III: "Green" One-Pot Acylation for Dapagliflozin Intermediate
This innovative approach modifies the conventional pathway's most problematic step, offering a more environmentally friendly and efficient alternative.
-
Scientific Rationale: This method eliminates the need to pre-form the highly reactive and hazardous acyl chloride.[5] By using a catalytic system with an oxidant, the carboxylic acid can be directly coupled with phenetole in a one-pot reaction. This reduces waste, improves safety, and simplifies the workflow.
-
Chemistry Overview: The reaction uses 5-bromo-2-chlorobenzoic acid, phenetole, an oxidant (potassium persulfate), and a catalyst system (e.g., red phosphorus, sodium bromide, Fe₂O₃) in a suitable solvent like dichloroethane. The reaction proceeds directly to the diaryl ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, with reported yields as high as 73% and purity of 99.5%.[5]
-
Experimental Protocol (One-Pot Acylation)
-
To a reaction vessel, add dichloroethane (20 mL), 5-bromo-2-chlorobenzoic acid (2.35 g), red phosphorus (123.9 mg), sodium bromide (30.9 mg), anhydrous sodium carbonate (106 mg), α-Fe₂O₃ (128 mg), potassium persulfate (5.40 g), and A4 molecular sieves (2.00 g).[5]
-
Stir the mixture at 40°C.
-
Add phenetole (1.83 g) dropwise over an extended period (e.g., 0.184 mL/min).
-
Maintain the reaction at 40°C for 4 hours.
-
Upon completion, quench the reaction, separate the layers, and purify the product by concentration and recrystallization from ethanol to yield the target ketone.[5]
-
-
Alternative III Workflow Diagram
Caption: Green one-pot synthesis of the Dapagliflozin ketone.
Chapter 3: Comparative Analysis and Scientific Insights
Choosing a synthetic route requires a multi-faceted analysis of performance, safety, cost, and scalability. This section provides a direct comparison to guide decision-making.
Data Presentation: Performance Metrics of Synthetic Routes
| API Target | Synthetic Route (Starting Material) | Key Reaction Type | Steps (to Aglycone) | Reported Yield | Reported Purity | Key Hazards & Considerations |
| Dapagliflozin | Conventional: 5-Bromo-2-chlorobenzoic Acid | Friedel-Crafts Acylation | ~3 | 26.4% (overall for API)[6] | 99.4% (final API)[6] | Oxalyl chloride (toxic), AlCl₃ (hygroscopic), n-BuLi (pyrophoric, cryogenic). |
| Empagliflozin | Alternative I: 4-Fluorotoluene | Convergent Synthesis | >4 | >70% (overall for API)[7] | >99% (final API)[7] | Radical bromination, Diazotization (potentially unstable intermediates). |
| Canagliflozin | Alternative II: 5-Bromo-2-methylbenzoic Acid | Friedel-Crafts Acylation | ~3 | 86% (acylation), 77% (reduction)[8] | High | Similar to conventional route; requires specific thiophene starting material. |
| Dapagliflozin | Alternative III: "Green" One-Pot Acylation | Direct C-H Activation | 1 (for ketone) | ~73% (for ketone)[5] | 99.5% (for ketone)[5] | Avoids acyl chloride; uses persulfate (strong oxidant). |
Expertise & Experience: The Causality Behind a Chemist's Choice
-
Trustworthiness & Scalability: The conventional route, despite its hazards, is a well-trodden path with predictable outcomes, making it trustworthy for initial lab-scale synthesis. However, its scalability is challenging due to the use of pyrophoric n-butyllithium at cryogenic temperatures and large quantities of aluminum chloride, which generate significant aqueous waste. In contrast, the large-scale synthesis of Empagliflozin highlights the industrial viability of routes that, while potentially longer, may use more manageable reagents.[9] The one-pot acylation (Alternative III) is highly attractive for scale-up as it simplifies the process, reduces waste streams, and enhances operator safety by avoiding the isolation of the acyl chloride.[5]
-
Cost and Availability: The choice of starting material is paramount for commercial production. A route starting from a cheap commodity like 4-fluorotoluene (Alternative I) is economically compelling, even if it involves more synthetic steps than a route starting from a more complex, specialized material like 5-bromo-2-chlorobenzoic acid.[7] The cost and availability of the benzoic acid itself can be a major bottleneck.[10]
-
Safety and Environmental Impact: From a green chemistry perspective, Alternative III is superior to the conventional acylation. It dramatically reduces the Process Mass Intensity (PMI) by eliminating a step and avoiding corrosive and toxic reagents.[5] Routes that require cryogenic conditions and pyrophoric reagents (like the glycosylation step in the conventional pathway) present significant safety risks that require specialized engineering controls, increasing the capital cost of a manufacturing plant.
Conclusion
While this compound and its parent acid are effective and historically important starting materials for SGLT2 inhibitor synthesis, they are not the only option. This guide demonstrates that viable, and often superior, alternatives exist.
-
For process development and manufacturing , routes that prioritize safety, cost-efficiency, and environmental impact are critical. The "Green" One-Pot Acylation (Alternative III) for Dapagliflozin intermediates and the synthesis of Empagliflozin from 4-fluorotoluene (Alternative I) represent significant advancements in this regard.
-
For medicinal chemistry and early-stage research , the conventional pathway remains a rapid and reliable method to access initial quantities of material for biological testing.
-
For Canagliflozin , 5-bromo-2-methylbenzoic acid remains the most logical and widely used precursor, showcasing how API structure dictates the optimal starting material.
The selection of a synthetic route is a strategic decision that must balance chemical efficiency with practical constraints. By understanding the rationale, benefits, and drawbacks of each alternative, researchers and drug development professionals can design synthetic strategies that are not only scientifically sound but also commercially and environmentally sustainable.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patents.justia.com [patents.justia.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 10. Page loading... [guidechem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 5-bromo-2-chlorobenzoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as Methyl 5-bromo-2-chlorobenzoate, are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile
This compound (CAS No. 251085-87-7) is a halogenated aromatic compound.[1][2] Its hazard profile necessitates careful handling to mitigate risks. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause irritation to the skin, eyes, and respiratory system.[3][4][5] Understanding these risks is the foundation of our disposal strategy, which prioritizes containment and minimization of exposure at every step.
Table 1: Key Safety and Property Data for this compound
| Property | Value | Source(s) |
| CAS Number | 251085-87-7 | [3] |
| Molecular Formula | C₈H₆BrClO₂ | [2][5] |
| Molecular Weight | 249.49 g/mol | [1][2] |
| Appearance | Beige solid/powder | [6] |
| Hazard Statements | Harmful by inhalation, in contact with skin, and if swallowed. Causes skin, eye, and respiratory irritation. | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5] | [4][5][6] |
The Core Principle: Segregation of Halogenated Waste
The defining structural feature of this compound is the presence of halogen atoms (bromine and chlorine) bonded to a carbon structure. This classifies it as a halogenated organic compound .[7] Proper disposal hinges on a critical first step: segregation .
Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[7][8][9] The reason for this is twofold:
-
Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities equipped with afterburners and scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen chloride, hydrogen bromide) produced during combustion.[3][4] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and significantly increases disposal costs and environmental complexity.[9]
-
Regulatory Compliance: Environmental protection agencies, such as the U.S. EPA, have specific regulations for the treatment and disposal of halogenated organic compounds.[10][11][12] Proper segregation is a legal requirement.
The following diagram illustrates the initial decision-making process for chemical waste in the lab.
Caption: Waste Segregation Decision Flowchart
Procedural Guide for Disposal
Adherence to a systematic procedure is essential for safety and compliance. The following steps outline the disposal process for both residual product and contaminated materials.
Part A: Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A laboratory coat.[3]
-
Respiratory Protection: All handling of the solid or its solutions for disposal should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Part B: Disposal of Unused or Waste this compound
This procedure applies to the pure chemical, reaction residues, or solutions containing the compound.
Step 1: Container Preparation
-
Obtain a designated hazardous waste container compatible with halogenated organic compounds. This is typically a glass or polyethylene container provided by your institution's Environmental Health & Safety (EHS) department.
-
The container must be in good condition with a secure, leak-proof screw cap.[13]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9][14]
Step 2: Waste Transfer
-
Working inside a chemical fume hood, carefully transfer the this compound waste into the prepared container.
-
If the waste is a solid, use a scoop or spatula. If it is in solution, pour carefully to avoid splashing.
-
Best Practice: It is often recommended to dissolve solid waste in a combustible solvent (e.g., ethanol, methanol, or a waste solvent stream that is already designated as halogenated) before adding it to the waste container.[4] This creates a homogeneous mixture that is easier for the disposal facility to process. Do NOT use water.
Step 3: Labeling the Waste Container
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.[8]
-
List all other components in the container, including any solvents used, and estimate their percentages or volumes.[7]
-
Ensure the hazard warnings (e.g., "Irritant," "Harmful") are clearly indicated.[14]
Step 4: Storage Pending Pickup
-
Securely close the waste container cap. The container must remain closed at all times except when actively adding waste.[8][9][13]
-
Store the container in a designated "Satellite Accumulation Area" (SAA).[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the SAA is away from heat, flames, and incompatible materials like strong oxidizing agents.[3]
Step 5: Arranging for Disposal
-
Once the container is full or when the experiment is complete, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not pour this chemical waste down the drain.[4][9]
Part C: Decontamination and Disposal of Contaminated Materials
This procedure applies to items such as pipette tips, contaminated gloves, weigh boats, and absorbent paper.
Step 1: Gross Decontamination
-
If practical, rinse contaminated labware (e.g., glassware) with a small amount of a suitable organic solvent (like acetone or ethanol) into the designated halogenated organic waste container.
Step 2: Collection of Solid Waste
-
Place all contaminated solid waste (gloves, paper towels, etc.) into a designated, clearly labeled hazardous waste bag or container. This is typically a durable plastic bag or a lined solid waste drum.
-
The container must be labeled "Hazardous Waste" and list the contaminants (e.g., "Solid Waste contaminated with this compound").
Step 3: Disposal
-
Arrange for the disposal of the contaminated solid waste through your EHS department, following the same pickup procedures as for liquid waste.
Emergency Procedures: Spill Management
Accidental spills must be handled promptly and safely.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if you feel unwell, evacuate the area and contact your institution's emergency number.
Step 2: Control and Contain (for minor spills)
-
Ensure you are wearing the appropriate PPE (see Part A).
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent for a large spill.
-
Work from the outside of the spill inward to prevent spreading.
Step 3: Cleanup and Disposal
-
Carefully sweep or scoop the absorbent material and the spilled chemical into a suitable, sealable container.[5][6][15]
-
Label the container as "Spill Debris with this compound" and manage it as hazardous waste.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a solvent rinse if appropriate), and place the cleaning materials into the hazardous waste container.
-
Wash hands and any affected skin area thoroughly with soap and water.[6]
The diagram below provides a workflow for the complete disposal and spill response process.
Caption: Comprehensive Disposal and Spill Response Workflow
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture and ensure that your critical research is conducted with the utmost responsibility.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 4. biosynth.com [biosynth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-chlorobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 5-bromo-2-chlorobenzoate (CAS No. 251085-87-7) is a substituted benzoic acid derivative frequently used in organic synthesis. While instrumental in creating new molecular architectures, its handling necessitates a meticulous and informed approach to personal protection.
This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of this compound, explaining the causality behind each procedural step. Our goal is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on scientific discovery, uncompromised by preventable risks.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with this compound is the critical first step in designing an effective PPE strategy. Based on available safety data, this compound is classified with several key hazards. It is crucial to note that for many specialized chemicals like this, the toxicological properties have not been fully investigated, demanding a cautious and comprehensive approach to protection.[1][2]
The primary, documented hazards include:
-
Causes skin irritation (H315) : Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5]
-
Causes serious eye irritation (H319) : The compound poses a significant risk to vision, with potential for severe, painful irritation upon contact.[1][2][3][4][5]
-
May cause respiratory irritation (H335) : Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][4][5]
-
General Harm : Some sources also classify it as harmful if swallowed, inhaled, or in contact with skin.[6]
These hazards dictate that our primary goal is to establish robust barriers preventing the chemical from contacting the eyes, skin, and respiratory system.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risk of exposure. The following table summarizes the required PPE for common laboratory operations involving this compound.
| Laboratory Task | Risk of Exposure | Required Engineering Control | Minimum Required PPE |
| Weighing & Transfer (Solid) | High (Inhalation of dust, skin contact) | Chemical Fume Hood | Chemical Splash Goggles, Lab Coat, Nitrile Gloves (Double-gloving recommended) |
| Solution Preparation & Transfer (Liquid) | Medium (Splashes to eyes/skin) | Chemical Fume Hood | Chemical Splash Goggles, Lab Coat, Nitrile Gloves |
| Reaction Work-up & Purification | Medium-High (Splashes, aerosols) | Chemical Fume Hood | Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile Gloves |
| Small-Scale Accidental Spill Cleanup | High (Inhalation, skin/eye contact) | N/A (Immediate Response) | Full-face Respirator, Chemical-Resistant Suit/Apron, Heavy-duty Gloves (e.g., Butyl), Chemical-resistant boots |
| Storage & Transport within Lab | Low (Container failure) | N/A | Safety Glasses, Lab Coat, Nitrile Gloves |
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is an engineering control. All operations involving this compound, especially those that can generate dust or aerosols, must be conducted inside a certified chemical fume hood.[6] This control captures airborne contaminants at the source, drastically reducing the risk of inhalation.
Eye and Face Protection: A Non-Negotiable Barrier
Given the classification of "Causes serious eye irritation," robust eye protection is mandatory.[2][4][7]
-
Chemical Splash Goggles : These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, dust, and aerosols.[8] They must be worn for all tasks involving the open handling of this chemical.
-
Face Shield : For procedures with a higher risk of splashing, such as reaction work-ups or transfers of larger quantities, a face shield should be worn in addition to chemical splash goggles.[8][9] The face shield provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Right Glove
The directive to "wear compatible chemical-resistant gloves" requires careful consideration.[2][4]
-
Material : Disposable nitrile gloves provide excellent protection against incidental splashes and are the standard choice for most laboratory manipulations.[10]
-
Technique : Always inspect gloves for tears or defects before use. When handling this compound, it is best practice to double-glove. This allows for the removal of the outer, contaminated glove without exposing the skin.
-
Immediate Removal : If a glove becomes contaminated, it must be removed immediately using the proper technique to avoid touching the outer surface.[4] Hands should be washed thoroughly with soap and water before donning a new pair.[11]
Body Protection: The Laboratory Coat
A flame-resistant lab coat, buttoned completely, is required to protect the skin and personal clothing from contamination.[6] In the event of a significant spill, the lab coat can be quickly removed to decontaminate. Contaminated clothing must be washed separately or disposed of according to institutional guidelines.[2][6]
Respiratory Protection: For Non-Routine Operations
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential during emergency situations:
-
Spill Cleanup : For cleaning up spills, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[7]
-
Engineering Control Failure : If the fume hood malfunctions, evacuate the area and do not re-enter without appropriate respiratory protection.
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling and PPE Use
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
Protocol for Routine Handling
-
Preparation : Before entering the lab, ensure long pants and closed-toe shoes are worn.[10]
-
Verify Controls : Confirm the chemical fume hood is operational.
-
Don PPE : Put on your lab coat and fasten it. Next, put on your chemical splash goggles. Finally, don two pairs of nitrile gloves.
-
Handling : Perform all manipulations deep within the fume hood, keeping the sash as low as possible.
-
Post-Handling : Securely close the primary container of this compound.
-
Decontamination : Wipe down the work area. Dispose of the outer pair of gloves in a designated hazardous waste container.
-
Doff PPE : Remove your lab coat and goggles. Remove the final pair of gloves using the proper technique.
-
Hygiene : Immediately wash your hands with soap and water.[11][12]
Emergency Procedures: Immediate First Aid
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5][13]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][13]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention.[1][2][6]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][13]
Disposal Plan: Protecting Yourself and the Environment
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste : this compound and any solutions containing it must be disposed of as hazardous waste. Collect it in a clearly labeled, sealed container. Never pour this chemical down the drain.[6][11]
-
Contaminated PPE : All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be placed in a designated solid hazardous waste container.[4]
-
Empty Containers : Empty containers may still retain chemical residue and should be treated as hazardous waste.
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. Methyl 2-Bromo-5-chlorobenzoate | C8H6BrClO2 | CID 280500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound | CAS#:251085-87-7 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 12. ehs.com [ehs.com]
- 13. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
